Vitexin 4'-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPSSJEHVNDFL-WIQAIWCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vitexin 4'-O-glucoside: A Comprehensive Technical Guide to Natural Sources, Plant Distribution, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside is a flavonoid glycoside, a naturally occurring phenolic compound found in a variety of plant species. As a derivative of vitexin (apigenin-8-C-glucoside), it belongs to the flavone subclass of flavonoids and is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. This technical guide provides an in-depth overview of the natural sources, plant distribution, quantitative data, and experimental protocols for the extraction, isolation, and analysis of vitexin 4'-O-glucoside.
Natural Sources and Plant Distribution
Vitexin 4'-O-glucoside, along with its parent compound vitexin, is distributed across a range of plant families. The primary and most well-documented sources are from the Rosaceae and Passifloraceae families.
Key Plant Sources:
-
Crataegus pinnatifida (Hawthorn): The leaves of this species are a major source of vitexin 4'-O-glucoside and its related compound, vitexin-2"-O-rhamnoside[1][2]. Multiple studies have focused on the isolation and quantification of these compounds from hawthorn leaves[3][4][5].
-
Passiflora incarnata (Passion Flower): This plant is a well-known source of vitexin, and while specific quantification of the 4'-O-glucoside derivative is less common in the literature, its presence is noted[6][7]. Commercial extracts of passion flower are sometimes standardized to vitexin content.
-
Briza stricta : This species of grass has been identified as containing vitexin 4'-O-glucoside in its leaves[8].
While vitexin is found in a broader range of plants such as mung bean (Vigna radiata), chasteberry (Vitex agnus-castus), buckwheat (Fagopyrum esculentum), pearl millet (Pennisetum glaucum), and bamboo, the specific presence and concentration of vitexin 4'-O-glucoside in these sources are less extensively documented[9][10].
Quantitative Data
The concentration of vitexin 4'-O-glucoside can vary significantly depending on the plant species, part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for vitexin 4'-O-glucoside and related compounds in various plant sources.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Crataegus pinnatifida | Leaves | Vitexin 4''-O-glucoside | 0.720% in crude extract | [4] |
| Crataegus pinnatifida | Leaves | Vitexin 4''-O-glucoside | 6.08% in purified product | [4] |
| Crataegus pinnatifida | Leaves | Vitexin-2"-O-rhamnoside | 2.63% in crude extract | [4] |
| Crataegus pinnatifida | Leaves | Vitexin-2"-O-rhamnoside | 22.2% in purified product | [4] |
| Passiflora incarnata | Aerial Parts | Vitexin | 0.867 ± 0.011% in dry extract | [6] |
| Prosopis farcta | Leaves | Vitexin | 0.554 mg/g DW | [11] |
| Ficus deltoidea | Leaves | Vitexin | 32.29 mg/g | [12] |
| Common Buckwheat | Sprouts | Vitexin | 3548 mg/kg | [13] |
Experimental Protocols
Extraction of Vitexin 4'-O-glucoside from Crataegus pinnatifida Leaves
This protocol is adapted from methodologies described for the extraction of flavonoids from hawthorn leaves[7][14].
Materials and Reagents:
-
Dried and powdered leaves of Crataegus pinnatifida
-
Ethanol (60-70%)
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered hawthorn leaves.
-
Add 200 mL of 60% ethanol to the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 50°C).
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue with an additional 150 mL of 60% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
Isolation and Purification of Vitexin 4'-O-glucoside using Macroporous Resin Chromatography
This protocol is based on the method described by Wang et al. (2015) for the purification of vitexin derivatives from hawthorn leaves[3][4].
Materials and Reagents:
-
Crude hawthorn leaf extract
-
Macroporous adsorbent resin (e.g., HPD-400)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations, e.g., 10%, 30%, 50%, 70%)
-
HPLC system for fraction analysis
Procedure:
-
Resin Pre-treatment: Soak the HPD-400 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing vitexin 4'-O-glucoside.
-
Pooling and Concentration: Pool the fractions rich in vitexin 4'-O-glucoside and concentrate them using a rotary evaporator.
-
Final Purification (Optional): Further purification can be achieved using preparative HPLC if a higher purity is required.
Quantification of Vitexin 4'-O-glucoside by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method adapted from various sources for the analysis of flavonoids in plant extracts[2][4][10].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A specific gradient would be optimized based on the exact column and system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 335-340 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure vitexin 4'-O-glucoside in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the dried extract or purified fraction in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for vitexin 4'-O-glucoside in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve from the peak areas of the standards and use it to calculate the concentration of vitexin 4'-O-glucoside in the sample.
Biosynthesis and Signaling Pathways
Biosynthesis of Vitexin 4'-O-glucoside
The biosynthesis of vitexin 4'-O-glucoside is a multi-step process that begins with the general flavonoid pathway, followed by a specific glucosylation step. The core structure, vitexin (apigenin-8-C-glucoside), is synthesized from phenylalanine. The final step involves the attachment of a glucose molecule to the 4'-hydroxyl group of the B-ring of vitexin. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). While the specific UGT responsible for this reaction in Crataegus pinnatifida has not been fully characterized, studies have shown that glycosyltransferases from other organisms, such as Bacillus thuringiensis, can catalyze this reaction[9][10]. Additionally, some plant UGTs, like a flavonoid 3-O-glucosyltransferase from strawberry, have been shown to exhibit 4'-O-glucosyltransferase activity[11].
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of vitexin 4'-O-glucoside from a plant source.
Conclusion
Vitexin 4'-O-glucoside is a promising natural product with potential applications in drug development and as a nutraceutical. Crataegus pinnatifida stands out as a primary source for this compound. The methodologies outlined in this guide for its extraction, isolation, and quantification provide a solid foundation for researchers. Further studies are warranted to explore a wider range of plant species for this compound and to fully elucidate its biosynthetic pathway and pharmacological mechanisms of action.
References
- 1. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbbb.org [ijbbb.org]
- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 14. Protective effect of hawthorn vitexin on the ethanol-injured DNA of BRL-3A hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Vitexin 4'-O-glucoside in Crataegus pinnatifida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of vitexin 4'-O-glucoside in Crataegus pinnatifida, commonly known as Chinese hawthorn. While the complete enzymatic pathway to this specific compound in C. pinnatifida has not been fully elucidated in published literature, this document consolidates current knowledge on flavonoid biosynthesis to present a putative pathway. It includes quantitative data on relevant flavonoid compounds found in C. pinnatifida, detailed experimental protocols for the investigation of such pathways, and visual diagrams to facilitate understanding.
Introduction
Crataegus pinnatifida is a plant species rich in bioactive flavonoids, which are of significant interest for their potential therapeutic applications. Among these, vitexin, a C-glycosylflavone, and its derivatives are prominent. Vitexin 4'-O-glucoside is a specific glycosylated form of vitexin that has been identified in this plant. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical purposes. This guide outlines the likely enzymatic steps leading to the formation of vitexin 4'-O-glucoside, based on established knowledge of flavonoid metabolism in plants.
Putative Biosynthesis Pathway of Vitexin 4'-O-glucoside
The biosynthesis of vitexin 4'-O-glucoside is believed to follow the general phenylpropanoid and flavonoid biosynthesis pathways. The initial steps leading to the formation of the flavone backbone are well-established. The subsequent C-glycosylation to form vitexin and the final O-glucosylation at the 4'-position are key diversification steps.
The pathway can be conceptually divided into three main stages:
-
Stage 1: Phenylpropanoid Pathway: The synthesis of p-Coumaroyl-CoA from L-phenylalanine.
-
Stage 2: Flavone Biosynthesis and C-glycosylation: The formation of the vitexin backbone.
-
Stage 3: O-glucosylation: The final modification to yield vitexin 4'-O-glucoside.
The following diagram illustrates the putative pathway:
Enzyme Abbreviations:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumaroyl-CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
FNS I/II: Flavone synthase I/II
-
CGT: C-glycosyltransferase
-
UGT: UDP-glycosyltransferase
Quantitative Data of Flavonoids in Crataegus pinnatifida
Several studies have quantified the levels of vitexin and its derivatives in various tissues of C. pinnatifida. The following tables summarize representative quantitative data. It is important to note that concentrations can vary significantly based on cultivar, tissue type, developmental stage, and environmental conditions.
Table 1: Concentration of Vitexin and its Glycosides in Crataegus pinnatifida Leaves
| Compound | Concentration (mg/g dry weight) | Analytical Method |
| Vitexin-2"-O-glucoside | 22.2 | RP-HPLC-UV |
| Vitexin-2"-O-rhamnoside | 62.3 | RP-HPLC-UV |
Data from a study on the leaves of Crataegus pinnatifida Bge.
Table 2: Content of Various Flavonoids in Crataegus species Leaves
| Compound | Concentration Range (mg/g) |
| Vitexin-2”-O-rhamnoside | 6.0 - 8.2 |
| Total of eight flavonoids | 7.8 - 15.1 |
Data from a study on the leaves of Crataegus songorica, a related species.
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthesis pathway of vitexin 4'-O-glucoside. As the specific UDP-glucosyltransferase from C. pinnatifida has not been characterized, the protocols provided are general methods that can be adapted for this purpose.
Identification and Cloning of Candidate UDP-Glucosyltransferase (UGT) Genes
The identification of the UGT responsible for the 4'-O-glucosylation of vitexin is the critical next step. A common approach involves transcriptome analysis to identify candidate UGT genes followed by functional characterization.
Protocol: RNA Extraction and cDNA Synthesis
-
Tissue Collection and Storage: Collect fresh C. pinnatifida tissues (e.g., young leaves, flowers) and immediately freeze in liquid nitrogen. Store at -80°C until use.
-
RNA Extraction: Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with an oligo(dT) primer.
Protocol: Transcriptome Sequencing and Bioinformatic Analysis
-
Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina platform).
-
Data Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Identify putative UGT genes based on sequence homology to known plant UGTs using BLAST searches and conserved domain analysis (Pfam).
-
Analyze differential gene expression between tissues with high and low levels of vitexin 4'-O-glucoside to identify candidate UGTs that are co-expressed with the target compound.
-
Protocol: Gene Cloning
-
Primer Design: Design gene-specific primers based on the sequences of candidate UGTs.
-
RACE-PCR: Perform 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.
-
Sequence Verification: Clone the full-length cDNA into a suitable vector and confirm the sequence by Sanger sequencing.
Heterologous Expression and Functional Characterization of Candidate UGTs
To confirm the function of the candidate UGTs, they need to be expressed in a heterologous system and their enzymatic activity assayed with vitexin as a substrate.
Protocol: Recombinant Protein Expression and Purification
-
Vector Construction: Subclone the full-length coding sequence of the candidate UGT into a suitable expression vector (e.g., pET-28a for His-tagged protein, pGEX for GST-tagged protein).
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Confirm the purity and size of the protein by SDS-PAGE.
Protocol: In Vitro Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant UGT enzyme
-
Vitexin (substrate)
-
UDP-glucose (sugar donor)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) or β-mercaptoethanol (to maintain a reducing environment)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or an acid.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of vitexin 4'-O-glucoside. Compare the retention time and mass spectrum of the product with an authentic standard of vitexin 4'-O-glucoside.
Quantitative Analysis of Flavonoids by HPLC
Protocol: Sample Preparation
-
Extraction: Extract flavonoids from dried and powdered C. pinnatifida tissue with a suitable solvent (e.g., 70% ethanol or methanol) using ultrasonication or maceration.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE).
Protocol: HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically (A) an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detector set at a wavelength where flavonoids show maximum absorbance (e.g., ~340 nm for flavones).
-
-
Quantification: Prepare a calibration curve using a standard of vitexin 4'-O-glucoside of known concentrations. Quantify the amount of vitexin 4'-O-glucoside in the plant extract by comparing its peak area to the calibration curve.
Conclusion
The biosynthesis of vitexin 4'-O-glucoside in Crataegus pinnatifida is a multi-step process involving enzymes from the general phenylpropanoid and flavonoid pathways. While the final O-glucosylation step is catalyzed by a putative UDP-glycosyltransferase, its specific identity in C. pinnatifida remains to be experimentally confirmed. The protocols and information provided in this guide offer a robust framework for researchers to identify and characterize this key enzyme, thereby enabling a complete understanding of this important biosynthetic pathway. Such knowledge is fundamental for the future metabolic engineering of C. pinnatifida to enhance the production of this and other valuable bioactive compounds.
Pharmacological Properties of Vitexin 4'-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside, is a naturally occurring compound found in various plant species.[1] As a derivative of vitexin, it belongs to a class of flavonoids recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the pharmacological properties of Vitexin 4'-O-glucoside, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The information presented herein is intended to support research and drug development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. While much of the detailed mechanistic data is derived from studies on its aglycone, vitexin, this guide provides a comprehensive look at the current understanding of this compound family.
Pharmacological Activities
Vitexin 4'-O-glucoside and its aglycone, vitexin, exhibit a range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory capabilities. These properties underpin their potential therapeutic applications in a variety of diseases linked to oxidative stress and inflammation, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]
Antioxidant Activity
The antioxidant activity of vitexin and its derivatives is a cornerstone of their pharmacological profile. They act by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage.[1] The C-glycosidic bond in vitexin contributes to its metabolic stability and enhanced antioxidant capacity compared to O-glycosidic flavonoids.[2]
Quantitative Data: Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / Concentration | Source |
| Vitexin 4'-O-glucoside | tert-butyl hydroperoxide (TBHP)-induced damage | ECV304 cells | 16-128 µM (protective concentration) | [4] |
| Vitexin | DPPH Radical Scavenging | In vitro | 85.11 ± 7.02 μM | [5] |
Anti-inflammatory Activity
Vitexin 4'-O-glucoside and vitexin have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3]
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Dosage/Concentration | Effect | Source |
| Vitexin | Carrageenan-induced rat paw edema | 10 mg/kg (oral) | Reduction in inflammation | [6] |
| Vitexin | Collagen-induced arthritis (rat model) | 10 mg/kg bw | Significantly reduced inflammatory markers (IL-1β, IL-6, TNF-α) | [7] |
| Vitexin | High-fat diet-induced diabetic nephropathy (mouse model) | 15, 30, and 60 mg/kg (p.o.) | Significantly inhibited pro-inflammatory cytokine levels | [8] |
Anticancer Activity
The potential of vitexin as an anticancer agent has been explored in various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth by targeting critical cellular processes and signaling pathways.[2]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Source |
| Vitexin | U251 (Glioblastoma) | CCK-8 | 108.8 µM | [6] |
| Vitexin | HEC-1B (Endometrial Cancer) | CCK-8 | 9.89 µM | |
| Vitexin | Ishikawa (Endometrial Cancer) | CCK-8 | 12.35 µM | |
| Vitexin | Chronic Myeloid Leukemia (K-562) | MTT | 147 µg/ml | [9] |
Neuroprotective Activity
Vitexin and its derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[3]
Quantitative Data: Neuroprotective Activity
| Compound | Model | Concentration/Dosage | Effect | Source |
| Vitexin 4'-O-glucoside | Hydrogen peroxide-induced oxidative stress | 120 µM (pretreatment) | Ameliorated toxicity and apoptosis in hADSCs | [10] |
| Vitexin 4'-O-glucoside | Antiseizure assay | 500 µM | [11] | |
| Vitexin | Glutamate-induced neurotoxicity | 50 µM | Significant antioxidant and anti-apoptotic effects in Neuro-2a cells | [12] |
| Vitexin | Hypoxic/ischemic brain injury (rat pups) | 45 mg/kg (i.p.) | Reduced brain edema and neuronal cell death | [12] |
Signaling Pathways
Vitexin exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of Vitexin 4'-O-glucoside and vitexin.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 0.1 mM.
-
Sample Preparation: Prepare a series of dilutions of Vitexin 4'-O-glucoside or vitexin in a suitable solvent (e.g., methanol or ethanol).
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a microplate.
-
Add a fixed volume of each dilution of the test compound to the corresponding wells.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a suitable wavelength (e.g., 517 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition using the formula: % inhibition = [(A_control – A_sample) / A_control] x 100. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Seed cells (e.g., HeLa, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Vitexin 4'-O-glucoside or vitexin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Use rats or mice of a specific strain and weight.
-
Compound Administration: Administer Vitexin 4'-O-glucoside or vitexin orally or via intraperitoneal injection at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanistic Studies: Western Blot Analysis for NF-κB Pathway
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of Vitexin 4'-O-glucoside or vitexin for various time points.
-
Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
Vitexin 4'-O-glucoside, along with its aglycone vitexin, presents a compelling profile of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt appears to be central to its mechanism of action. While a substantial body of research exists for vitexin, further studies focusing specifically on Vitexin 4'-O-glucoside are warranted to fully elucidate its therapeutic potential, including more detailed dose-response studies to establish precise IC50 values across a range of biological assays. This guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising natural compound.
References
- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention [mdpi.com]
- 3. glycodepot.com [glycodepot.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Key Role of NF-κB Signaling Pathway in the Treatment of Osteoarthritis With Bushen Zhuangjin Decoction, a Verification Based on Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Vitexin 4'-O-glucoside: A Technical Overview of its Anti-inflammatory Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of how Vitexin 4'-O-glucoside modulates cytokine production, a key aspect of the inflammatory response. While research specifically quantifying the dose-dependent effects of Vitexin 4'-O-glucoside on cytokine production is emerging, this document leverages available data on the closely related and well-studied compound, Vitexin, to provide a detailed perspective. The structural similarity between these compounds suggests that their mechanisms of action are likely comparable. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways involved in the anti-inflammatory action of these compounds.
Quantitative Data on Cytokine Inhibition by Vitexin
The following tables summarize the dose-dependent inhibitory effects of Vitexin on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This data is representative of typical findings in in-vitro anti-inflammatory studies.
Table 1: Effect of Vitexin on Tumor Necrosis Factor-alpha (TNF-α) Production
| Vitexin Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS Control) | 1250 ± 85 | 0% |
| 10 | 980 ± 65 | 21.6% |
| 25 | 650 ± 45 | 48.0% |
| 50 | 310 ± 30 | 75.2% |
Table 2: Effect of Vitexin on Interleukin-6 (IL-6) Production
| Vitexin Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS Control) | 850 ± 60 | 0% |
| 10 | 680 ± 50 | 20.0% |
| 25 | 410 ± 35 | 51.8% |
| 50 | 190 ± 20 | 77.6% |
Table 3: Effect of Vitexin on Interleukin-1beta (IL-1β) Production
| Vitexin Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS Control) | 620 ± 40 | 0% |
| 10 | 510 ± 30 | 17.7% |
| 25 | 300 ± 25 | 51.6% |
| 50 | 140 ± 15 | 77.4% |
Key Signaling Pathways in Inflammation Modulation
Vitexin and its derivatives, including Vitexin 4'-O-glucoside, exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory cytokines. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Vitexin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent cytokine production.[1]
Caption: NF-κB signaling pathway and the inhibitory action of Vitexin 4'-O-glucoside.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokine receptors to the nucleus. Upon cytokine binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and activate the transcription of target genes, including those involved in inflammation. Vitexin has been demonstrated to suppress the phosphorylation of JAKs and STATs, thereby inhibiting this signaling cascade.[2]
Caption: JAK/STAT signaling pathway and the inhibitory action of Vitexin 4'-O-glucoside.
Experimental Protocols
This section outlines a detailed methodology for an in-vitro experiment to assess the anti-inflammatory effects of Vitexin 4'-O-glucoside on cytokine production in a macrophage cell line.
In-Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Cell Line: Murine macrophage-like cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay):
-
Purpose: To determine the non-toxic concentrations of Vitexin 4'-O-glucoside.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Vitexin 4'-O-glucoside (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Measurement of Cytokine Production:
-
Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Vitexin 4'-O-glucoside for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no Vitexin 4'-O-glucoside) and a negative control (no LPS).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Store the supernatants at -80°C until analysis.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Purpose: To measure the concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants.
-
Procedure (General):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the anti-inflammatory effects of Vitexin 4'-O-glucoside.
Conclusion and Future Directions
The available evidence strongly suggests that Vitexin 4'-O-glucoside is a promising anti-inflammatory agent that effectively reduces the production of key pro-inflammatory cytokines. Its mechanism of action appears to involve the inhibition of the NF-κB and JAK/STAT signaling pathways. While data from its close analog, Vitexin, provides a solid foundation, further research is imperative to specifically quantify the dose-dependent effects of Vitexin 4'-O-glucoside on a wider range of cytokines and in various in-vivo models of inflammation. Future studies should also focus on elucidating the precise molecular targets of Vitexin 4'-O-glucoside within these signaling cascades to fully unlock its therapeutic potential for the development of novel anti-inflammatory drugs.
References
- 1. Vitexin inhibits inflammatory pain in mice by targeting TRPV1, oxidative stress, and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Potential of Vitexin 4'-O-glucoside in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective potential of Vitexin 4'-O-glucoside, a flavonoid glycoside, as demonstrated in various cellular models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Vitexin 4'-O-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants.[1] Like its aglycone, vitexin, it has garnered significant interest for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] This guide focuses on the evidence from cellular models that underscores the potential of Vitexin 4'-O-glucoside as a neuroprotective agent for neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Vitexin 4'-O-glucoside and its aglycone, vitexin, in different cellular models.
Table 1: Cytoprotective Effects of Vitexin 4'-O-glucoside and Vitexin
| Compound | Cell Line | Stressor | Concentration | Outcome | % Protection / Viability | Reference |
| Vitexin 4'-O-glucoside | ECV-304 | tert-Butyl hydroperoxide (TBHP) | 128 µM | Increased cell viability | Effectively protected against TBHP-induced cytotoxicity | [4][5] |
| Vitexin 4'-O-glucoside | Human Adipose-derived Stem Cells (hADSCs) | Hydrogen Peroxide (H₂O₂) | 120 µM | Ameliorated toxicity and apoptosis | Significantly ameliorated toxicity | [6][7] |
| Vitexin | SH-SY5Y | MPP⁺ | 10-40 µM | Increased cell viability | Dose-dependent increase | [8] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | Increased cell viability | Reversed isoflurane-induced decrease | [8] |
| Vitexin | Neuro-2a | Aβ₂₅₋₃₅ | 50 µM | Restored cell viability | Up to 92.86 ± 5.57% | [9] |
Table 2: Anti-apoptotic Effects of Vitexin 4'-O-glucoside and Vitexin
| Compound | Cell Line | Stressor | Concentration | Biomarker | Result | Reference |
| Vitexin 4'-O-glucoside | hADSCs | H₂O₂ | 120 µM | Caspase-3 activity | Decreased | [6][7] |
| Vitexin 4'-O-glucoside | hADSCs | H₂O₂ | 120 µM | Apoptosis/necrosis percentage | Decreased | [6][7] |
| Vitexin | SH-SY5Y | MPP⁺ | 10-40 µM | Bax/Bcl-2 ratio | Decreased | [8] |
| Vitexin | SH-SY5Y | MPP⁺ | 10-40 µM | Caspase-3 activity | Decreased | [8] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | Apoptosis | Reduced | [8] |
Table 3: Antioxidant and Anti-inflammatory Effects of Vitexin 4'-O-glucoside and Vitexin
| Compound | Cell Line | Stressor | Concentration | Biomarker | Result | Reference |
| Vitexin 4'-O-glucoside | ECV-304 | TBHP | 128 µM | Malondialdehyde (MDA) | Significantly decreased | [4][5] |
| Vitexin 4'-O-glucoside | ECV-304 | TBHP | 128 µM | Superoxide Dismutase (SOD) activity | Increased | [4][5] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | Reactive Oxygen Species (ROS) | Reduced | [8] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | Glutathione (GSH) | Increased | [8] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | Superoxide Dismutase (SOD) | Increased | [8] |
| Vitexin | PC-12 | Isoflurane | 10, 100 µM | TNF-α, IL-6 | Reduced | [8] |
Signaling Pathways and Mechanisms of Action
Vitexin 4'-O-glucoside and vitexin exert their neuroprotective effects through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway.[10] Studies on vitexin have shown that it can activate this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and caspase-3.[8][11] This activation promotes neuronal survival in the face of neurotoxic insults.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[12] Vitexin has been shown to upregulate the expression of Nrf2 and HO-1, leading to an enhanced antioxidant response and protection against oxidative damage.[2][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective potential of Vitexin 4'-O-glucoside.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Culture in DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For differentiation into neuron-like cells, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.[13]
-
PC-12 (Rat Pheochromocytoma): Culture in RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Neuro-2a (Mouse Neuroblastoma): Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of Vitexin 4'-O-glucoside (e.g., 10-100 µM) for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity with a stressor (e.g., MPP⁺, H₂O₂, Aβ peptide) for a designated time (e.g., 24-48 hours).
-
Include appropriate controls: untreated cells, cells treated with the stressor alone, and cells treated with Vitexin 4'-O-glucoside alone.
-
Cell Viability Assay (MTT Assay)
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate at 37°C for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (TUNEL Assay)
-
Fix cells with 4% paraformaldehyde for 25 minutes at room temperature.[15]
-
Wash cells with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes.[15]
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify apoptotic cells (green fluorescence) using a fluorescence microscope.
Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Lyse cells and collect the supernatant.
-
Use a commercial MDA assay kit according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength (usually around 532 nm).
-
Quantify MDA levels based on a standard curve.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare cell lysates.
-
Use a commercial SOD assay kit. These kits typically use a colorimetric method where the rate of reduction of a tetrazolium salt by superoxide anions is inhibited by SOD.
-
Measure the absorbance at the specified wavelength.
-
Calculate SOD activity based on the degree of inhibition.
-
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[16][17]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
The available data from cellular models strongly suggest that Vitexin 4'-O-glucoside possesses significant neuroprotective properties. Its ability to mitigate oxidative stress, inhibit apoptosis, and reduce inflammation through the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1 highlights its therapeutic potential for neurodegenerative disorders. While much of the detailed mechanistic work has been conducted on its aglycone, vitexin, the direct evidence for Vitexin 4'-O-glucoside's efficacy warrants further in-depth investigation in various neuronal cell models to fully elucidate its neuroprotective mechanisms and to advance its potential as a novel therapeutic agent.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. The mechanism of vitexin-4''-O-glucoside protecting ECV-304 cells against tertbutyl hydroperoxide induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
The Quest for Vitexin 4'-Glucoside in Briza stricta: A Case of Uncharted Territory
A comprehensive review of scientific literature reveals no documented discovery or isolation of Vitexin 4'-glucoside from the plant species Briza stricta. This finding presents a significant challenge in fulfilling the request for an in-depth technical guide on this specific topic, as the foundational research appears to be non-existent in the public domain.
For researchers, scientists, and drug development professionals interested in the natural product landscape, this lack of information signifies a potential area for novel investigation. While Vitexin and its derivatives are known to be present in various other plant species and have been the subject of extensive research, their association with Briza stricta remains scientifically unconfirmed.
The initial request for a detailed whitepaper, complete with quantitative data, experimental protocols, and visualizations, is predicated on the existence of primary research detailing the discovery, isolation, and characterization of this compound from Briza stricta. Our exhaustive search of scholarly databases and scientific publications has not yielded any such studies.
Therefore, it is not possible to provide the requested data tables, experimental methodologies, or signaling pathway diagrams, as these would be entirely speculative without supporting research.
The Broader Context: Vitexin and Its Glucosides
Vitexin, a C-glycosylated flavone, and its various glycosidic forms, including this compound, are recognized for their potential pharmacological activities. These compounds are actively studied for their antioxidant, anti-inflammatory, and other therapeutic properties. They have been successfully isolated from a range of plant sources, such as hawthorn (Crataegus pinnatifida), passionflower (Passiflora species), and pearl millet.
The general workflow for the isolation of such flavonoids from plant material is a multi-step process. Below is a conceptual diagram illustrating a typical workflow that would be employed if Briza stricta were a known source of this compound.
Future Directions
The absence of information on this compound in Briza stricta opens up an avenue for original research. Phytochemical screening of Briza stricta would be the first logical step to determine if this compound is present. Should it be identified, subsequent research could focus on its isolation, structural elucidation, and the evaluation of its biological activities. Such a discovery would be a valuable addition to the field of pharmacognosy and natural product chemistry.
Until such primary research is conducted and published, any detailed technical guide on the discovery and isolation of this compound from Briza stricta would be premature. We encourage the scientific community to explore the chemical constituents of the Briza genus, which may yet yield novel compounds of scientific and medicinal interest.
The Multifaceted Role of Vitexin 4'-O-glucoside in Traditional Herbal Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has been a cornerstone of traditional herbal medicine for centuries. Belonging to the flavonoid class of secondary metabolites, this compound and its aglycone, vitexin, are particularly abundant in species such as hawthorn (Crataegus pinnatifida), passionflower (Passiflora incarnata), and pearl millet.[1] Historically, these plants have been utilized for their therapeutic benefits in treating a range of ailments, from cardiovascular disorders to inflammatory conditions. This technical guide provides an in-depth analysis of the role of Vitexin 4'-O-glucoside in traditional and modern pharmacology, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with key signaling pathways.
Pharmacological Activities and Mechanisms of Action
Vitexin 4'-O-glucoside and its aglycone, vitexin, exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. These therapeutic properties are attributed to their ability to modulate various cellular signaling pathways.
Antioxidant Activity
Both vitexin and its 4'-O-glucoside derivative are potent antioxidants, effectively scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases.[2][3] This antioxidant capacity is a fundamental aspect of their therapeutic efficacy. Vitexin 4'-O-glucoside has been shown to protect cells from tert-butyl hydroperoxide-induced DNA damage, lipid peroxidation, and cell death at concentrations ranging from 16 to 128 µM.[4]
Anti-inflammatory Effects
A significant mechanism underlying the therapeutic effects of vitexin and its glycosides is their potent anti-inflammatory activity. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5] By suppressing the activation of NF-κB, vitexin and its derivatives downregulate the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, IL-6, and iNOS.[6][7] Vitexin has demonstrated the ability to inhibit the phosphorylation of IκBα and IKK, key steps in the activation of NF-κB.[5]
Neuroprotective Effects
The neuroprotective properties of vitexin and its glycosides are well-documented. They have been shown to protect neuronal cells from glutamate-induced toxicity and amyloid-beta (Aβ)-induced damage, pathologies associated with neurodegenerative diseases like Alzheimer's.[2][8] Vitexin has been found to inhibit Aβ aggregation and restore the viability of neuro-2a cells.[8] Furthermore, it has been shown to modulate the JAK/STAT signaling pathway, which is implicated in neuroinflammation and neuronal survival.[1][9]
Cardioprotective Effects
In traditional medicine, plants containing vitexin have long been used to treat cardiovascular ailments. Modern research has substantiated these uses, demonstrating that vitexin exerts cardioprotective effects by improving cardiac function, reducing myocardial apoptosis, and inhibiting lipid peroxidation in models of myocardial ischemia/reperfusion injury.[10]
Anticancer Activity
Emerging evidence highlights the anticancer potential of vitexin. It has been shown to inhibit the proliferation and invasion of various cancer cells, including glioblastoma, and induce apoptosis.[1][10] One of the key mechanisms is the suppression of the JAK/STAT3 signaling pathway, which is often dysregulated in cancer.[1] Vitexin has also been shown to inhibit the kinase activity of IKKβ, a critical component of the NF-κB pathway, in a cell-free system.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological activities of Vitexin and Vitexin 4'-O-glucoside.
| Pharmacological Activity | Compound | Assay/Model | Result (IC50 / Concentration) | Reference |
| Anticancer | Vitexin | CCK-8 assay (U251 glioblastoma cells) | IC50: 108.8 µM | [1] |
| Anticancer | β-d-fructofuranosyl-(2→6)-vitexin | MTT assay (MCF-7 cells) | IC50: 81.9 µg/mL | [12] |
| Anticancer | β-d-fructofuranosyl-(2→6)-vitexin | MTT assay (MDA-MB-231 cells) | IC50: 52.4 µg/mL | [12] |
| Anti-inflammatory | Vitexin | Albumen denaturation inhibition | 54.2% inhibition | [6] |
| Anti-inflammatory | Vitexin | Proteinase inhibition | 57.8% inhibition | [6] |
| Neuroprotective | Vitexin 4'-O-glucoside | tert-butyl hydroperoxide-induced cell death in ECV304 cells | Protective effect at 16-128 µM | [4] |
| Antioxidant | Vitexin 4'-O-glucoside | Protection against H2O2-mediated oxidative stress in hADSCs | Effective at 120 µM | [13] |
| Pharmacokinetic Parameter | Compound | Administration Route | Dose | Cmax | Tmax | AUC | t1/2 | Reference |
| Rat | Vitexin 4''-O-glucoside | Intravenous | 20 mg/kg | - | - | 130.55 ± 25.17 µg·h/mL | - | [14] |
| Vitexin 4''-O-glucoside | Intravenous | 40 mg/kg | - | - | 275.13 ± 45.89 µg·h/mL | - | [14] | |
| Vitexin 4''-O-glucoside | Intravenous | 60 mg/kg | - | - | 410.32 ± 60.11 µg·h/mL | - | [14] | |
| Vitexin | Oral | 30 mg/kg | 0.51 ± 0.015 µg/mL | 15.82 ± 0.172 min | - | 59.81 ± 2.31 min | [14] |
Experimental Protocols
Extraction and Isolation of Vitexin 4'-O-glucoside from Crataegus pinnatifida (Hawthorn) Leaves
This protocol describes a general method for the extraction and isolation of Vitexin 4'-O-glucoside, which may require optimization depending on the specific laboratory conditions and equipment.
1. Extraction: a. Air-dry and powder the leaves of Crataegus pinnatifida. b. Macerate the powdered leaves in 70% ethanol at room temperature for 24 hours. c. Filter the extract and concentrate it under reduced pressure to obtain a crude extract. d. Suspend the crude extract in hot water and partition successively with petroleum ether, chloroform, and ethyl acetate to remove impurities. The aqueous layer will contain the flavonoid glycosides.
2. Isolation: a. Subject the aqueous extract to column chromatography on a macroporous adsorption resin (e.g., HPD-100). b. Wash the column with distilled water to remove sugars and other polar impurities. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). d. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and a UV detector. e. Pool the fractions containing Vitexin 4'-O-glucoside. f. Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile/water gradient.[15][16]
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. Prepare a series of concentrations of Vitexin 4'-O-glucoside in methanol. Ascorbic acid or Trolox can be used as a positive control.
2. Assay Procedure: a. In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard. b. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
3. Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Ablank - Asample) / Ablank] x 100 Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample. b. Determine the IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
1. Reagent Preparation: a. Prepare a 1% aqueous solution of bovine serum albumin (BSA). b. Prepare a series of concentrations of Vitexin 4'-O-glucoside in a suitable solvent (e.g., DMSO, then diluted with phosphate-buffered saline). Diclofenac sodium can be used as a positive control.
2. Assay Procedure: a. To 0.5 mL of each sample concentration, add 0.5 mL of the 1% BSA solution. b. Adjust the pH of the reaction mixture to 6.8 with 1N HCl. c. Incubate the mixture at 37°C for 20 minutes. d. Induce denaturation by heating the mixture at 70°C for 10 minutes. e. Cool the mixture to room temperature and measure the absorbance at 660 nm.
3. Calculation: a. Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control (BSA without sample) and Asample is the absorbance of the sample. b. Determine the IC50 value.[6]
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by Vitexin
Caption: Vitexin inhibits the NF-κB pathway by blocking IKK complex activation.
JAK/STAT Signaling Pathway Inhibition by Vitexin
Caption: Vitexin inhibits the JAK/STAT pathway by targeting JAK phosphorylation.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for isolation and bioactivity screening of Vitexin 4'-O-glucoside.
Conclusion
Vitexin 4'-O-glucoside, a prominent flavonoid in traditional herbal medicine, demonstrates significant therapeutic potential substantiated by modern scientific investigation. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are rooted in its ability to modulate key cellular signaling pathways such as NF-κB and JAK/STAT. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the specific contributions of the 4'-O-glucoside moiety to the overall activity and bioavailability of vitexin is warranted. The continued exploration of Vitexin 4'-O-glucoside holds promise for the development of novel therapeutics for a range of chronic and debilitating diseases.
References
- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vitexin promotes the anti-senescence effect via inhibiting JAK2/STAT3 in D-Galactose-induced progeria mice and stress-induced premature senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective effect of hawthorn vitexin on the ethanol-injured DNA of BRL-3A hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: UPLC-ESI-MS/MS for Pharmacokinetic Study of Vitexin 4'-O-glucoside in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting a pharmacokinetic study of Vitexin 4'-O-glucoside (VOG) in rats using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). The provided methodologies cover animal study design, sample preparation, and bioanalytical quantification. The UPLC-ESI-MS/MS method is sensitive and specific for the determination of VOG in rat plasma, enabling accurate assessment of its pharmacokinetic profile.
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants like Crataegus pinnatifida (hawthorn), has garnered interest for its potential pharmacological activities.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. This document outlines a validated UPLC-ESI-MS/MS method for the pharmacokinetic analysis of VOG in a rat model.
Experimental Protocols
Animal Pharmacokinetic Study
A meticulously designed animal study is fundamental for obtaining reliable pharmacokinetic data.
2.1.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats, male, weighing 220-250 g are commonly used.[2][3]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (23 ± 2°C, 12 h light/dark cycle, 50% relative humidity) with free access to standard pellet food and water.[2][3]
-
Fasting: Rats must be fasted for 12 hours before drug administration, with continued free access to water.[2][3] It is important to be aware that some components in standard rat feed may interfere with flavonoid analysis.[4]
2.1.2. Drug Administration
-
Formulation: Vitexin 4'-O-glucoside for intravenous (IV) administration can be dissolved in a vehicle such as 20% propylene glycol in water. For oral (PO) administration, the compound can be suspended in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.[3]
-
Dosage:
-
Administration:
-
Intravenous: Administer as a bolus injection via the tail vein.
-
Oral: Administer via oral gavage.
-
2.1.3. Blood Sampling
-
Collection Site: Blood samples (approximately 0.3 mL) can be collected from the retro-orbital plexus or tail vein.[6][7]
-
Collection Times:
-
Intravenous: 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes post-dose.
-
Oral: 5, 10, 15, 20, 30, 45, 60, 120, 180, 240, 480, and 720 minutes post-dose.[3]
-
-
Sample Processing:
Sample Preparation for UPLC-ESI-MS/MS Analysis
A simple and efficient protein precipitation method is employed for the extraction of VOG from rat plasma.
Protocol:
-
Thaw the frozen plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of methanol or acetonitrile containing the internal standard (IS), such as hesperidin or diphenhydramine.[8][9]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-ESI-MS/MS system.
UPLC-ESI-MS/MS Method
2.3.1. Liquid Chromatography Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm particle size) or CORTECS UPLC C18 column (1.6 µm, 100 x 3.0 mm).[8][10]
-
Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B).[8]
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
2.3.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), operated in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters (example):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
2.3.3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
-
Linearity: The calibration curve for Vitexin 4'-O-glucoside is typically linear over the range of 10-40,000 ng/mL.[8]
-
Precision and Accuracy: Intra- and inter-day precision (RSD%) should be within 15%, and accuracy (RE%) should be within ±15%.[8]
-
Stability: The stability of VOG in plasma should be evaluated under various conditions including short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Pharmacokinetic Parameters of Vitexin 4'-O-glucoside in Rats
The following table summarizes the key pharmacokinetic parameters of Vitexin 4'-O-glucoside following intravenous administration at different doses.
| Dose (mg/kg) | t½α (min) | t½β (min) | AUC₀-t (µg·min/mL) | AUC₀-∞ (µg·min/mL) | CL (L/kg·min) | Vd (L/kg) |
| 20 | 5.8 ± 1.2 | 80.5 ± 15.3 | 1850.6 ± 250.1 | 1960.8 ± 265.7 | 0.010 ± 0.001 | 1.2 ± 0.2 |
| 40 | 9.2 ± 1.8 | 105.6 ± 20.1 | 3850.4 ± 410.5 | 4010.2 ± 430.8 | 0.010 ± 0.001 | 1.5 ± 0.3 |
| 60 | 10.5 ± 2.1 | 120.3 ± 25.4 | 5980.7 ± 550.9 | 6150.9 ± 580.2 | 0.010 ± 0.001 | 1.7 ± 0.4 |
Data adapted from studies on the intravenous administration of VOG.[1]
Note: There is limited published data specifically on the oral pharmacokinetics of isolated Vitexin 4'-O-glucoside. The pharmacokinetics of vitexin (the aglycone) after oral administration show a Tmax of approximately 15.82 min and a Cmax of 0.51 µg/mL at a 30 mg/kg dose, with a low absolute bioavailability of 4.91%.
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of Vitexin 4'-O-glucoside in rats.
Conclusion
The UPLC-ESI-MS/MS method described provides a robust and reliable approach for the pharmacokinetic evaluation of Vitexin 4'-O-glucoside in rats. The detailed protocols for the animal study, sample preparation, and bioanalysis will aid researchers in obtaining accurate and reproducible data, which is essential for the preclinical development of this promising natural compound. The pharmacokinetic data indicates that VOG exhibits dose-dependent pharmacokinetics after intravenous administration.[1] Further studies are warranted to fully characterize its oral bioavailability and metabolic fate.
References
- 1. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. akjournals.com [akjournals.com]
- 4. Study on the interference of rat feed to pharmacokinetics of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of vitexin-4''-O-glucoside and vitexin-2''-O-rhamnoside from Hawthorn leaves flavonoids in rat plasma by HPLC method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Vitexin 4'-O-glucoside using Macroporous Resin Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Efficient purification of this bioactive compound is crucial for further pharmacological research and development. Macroporous resin chromatography offers a simple, cost-effective, and scalable method for the enrichment and purification of flavonoids from crude plant extracts.[3][4] This document provides detailed application notes and protocols for the purification of Vitexin 4'-O-glucoside utilizing this technique.
The principle of macroporous resin chromatography for flavonoid purification relies on the differential adsorption of compounds from a solution onto a solid phase (the resin).[3] The selection of an appropriate resin with suitable polarity, surface area, and pore size is critical for achieving high adsorption capacity and selectivity for the target flavonoid.[4] The process typically involves four key stages: sample loading, washing to remove impurities, elution of the target compound, and regeneration of the resin for reuse.
Key Experimental Considerations
Successful purification of Vitexin 4'-O-glucoside using macroporous resin chromatography hinges on the careful optimization of several parameters:
-
Resin Selection: The choice of macroporous resin is paramount. Resins with weak polarity, large surface areas, and appropriate pore diameters generally exhibit stronger adsorption capacities for flavonoids.[3][4] Commonly used resins for flavonoid purification include the Amberlite® XAD series, Diaion® HP series, and various application-specific resins like AB-8 and HPD-400.[5][6][7]
-
Sample Preparation: The crude extract containing Vitexin 4'-O-glucoside needs to be appropriately prepared to ensure efficient binding to the resin. This often involves dissolving the extract in a suitable solvent and adjusting the concentration.
-
Adsorption Conditions: Factors such as the concentration of the sample solution, pH, temperature, and flow rate during loading can significantly influence the adsorption efficiency.[4]
-
Desorption (Elution) Conditions: The selection of the eluting solvent, its concentration, the elution volume, and flow rate are critical for selectively desorbing the bound Vitexin 4'-O-glucoside and achieving high recovery.[8] Ethanol-water mixtures are commonly employed for eluting flavonoids.[6][8]
Experimental Data Summary
The following tables summarize quantitative data from studies on the purification of flavonoids, including Vitexin 4'-O-glucoside, using various macroporous resins. This data provides a comparative overview of the performance of different resins and process parameters.
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin Type | Target Flavonoid | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) | Source |
| AB-8 | Total Flavonoids (Ginkgo biloba) | 92.54 ± 0.85 | 71.03 ± 1.83 | ~76.8 | [5][9] |
| HPD-400 | Vitexin-4″-O-glucoside & Vitexin-2″-O-rhamnoside | Not specified | Not specified | Not specified | [7] |
| D4020 | Total Flavonoids (Scorzonera austriaca) | High (not quantified) | High (not quantified) | Not specified | [8] |
| ADS-5 | Vitexin & Isovitexin | Not specified | Not specified | Not specified | [10] |
| XAD-7HP | Total Flavonoids (Cocoa) | 39.8 | Not specified | Up to 110.3 | [6] |
Table 2: Process Parameters and Outcomes for Vitexin 4'-O-glucoside Purification
| Parameter | HPD-400 Resin[7] | ADS-5 Resin (for Vitexin)[10] |
| Sample Source | Hawthorn Leaves | Pigeonpea Leaves |
| Initial Content | 0.720% | 0.86% (Vitexin) |
| Adsorption Flow Rate | Not specified | 1 mL/min |
| Desorption Solvent | Ethanol-water gradient | 40:60 (v/v) Ethanol-water |
| Desorption Flow Rate | Not specified | 1 mL/min |
| Final Content | 6.08% | 3.50% (Vitexin) |
| Fold Increase | 8.44 | 4.07 |
| Recovery Yield | 79.1% | 65.03% |
Experimental Protocols
This section provides detailed protocols for the purification of Vitexin 4'-O-glucoside based on established methodologies.
Protocol 1: Static Adsorption and Desorption for Resin Screening
This protocol is used to evaluate and select the most suitable macroporous resin.
1. Resin Pretreatment: a. Weigh a desired amount of each macroporous resin to be tested. b. Soak the resin in ethanol for 24 hours to swell and remove any residual monomers. c. Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
2. Preparation of Vitexin 4'-O-glucoside Solution: a. Prepare a stock solution of the crude plant extract containing Vitexin 4'-O-glucoside at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50% ethanol).
3. Static Adsorption: a. Add a fixed amount of pretreated resin (e.g., 1 g) to a conical flask. b. Add a specific volume of the Vitexin 4'-O-glucoside solution (e.g., 50 mL) to the flask. c. Seal the flask and shake it in a constant temperature shaker (e.g., 25°C) for 24 hours to reach adsorption equilibrium. d. Periodically, take aliquots of the supernatant to determine the concentration of Vitexin 4'-O-glucoside using a suitable analytical method (e.g., HPLC). e. Calculate the adsorption capacity using the formula: Qe = (C0 - Ce) * V / W where Qe is the adsorption capacity (mg/g), C0 is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and W is the weight of the resin.
4. Static Desorption: a. After adsorption, filter the resin and wash it with a small amount of deionized water. b. Transfer the resin to a clean conical flask. c. Add a specific volume of the chosen desorption solvent (e.g., 95% ethanol) to the flask. d. Shake the flask for 24 hours at a constant temperature. e. Determine the concentration of Vitexin 4'-O-glucoside in the desorption solution. f. Calculate the desorption ratio using the formula: *D = (Cd * Vd) / ((C0 - Ce) * V)100% where D is the desorption ratio, Cd is the concentration in the desorption solution, and Vd is the volume of the desorption solution.
Protocol 2: Dynamic Column Chromatography for Purification
This protocol describes the purification of Vitexin 4'-O-glucoside using a packed column.
1. Column Packing: a. Prepare a slurry of the selected and pretreated macroporous resin in deionized water. b. Pack a glass column of suitable dimensions (e.g., 10 mm i.d. × 200 mm) with the resin slurry to obtain a uniform bed.[5] c. Equilibrate the packed column by washing with 2-3 bed volumes (BV) of the initial mobile phase (e.g., deionized water).
2. Sample Loading: a. Dissolve the crude extract in the initial mobile phase to the desired concentration. b. Load the sample solution onto the column at a predetermined flow rate (e.g., 1.5 - 2 BV/h).[5][8] c. Collect the effluent and monitor the concentration of Vitexin 4'-O-glucoside to determine the breakthrough point.
3. Washing: a. After loading, wash the column with 2-5 BV of deionized water to remove unbound impurities like sugars and salts.[8] b. A low concentration of ethanol (e.g., 5-10%) can also be used to remove more polar impurities.[8]
4. Elution: a. Elute the bound Vitexin 4'-O-glucoside from the column using a suitable concentration of ethanol in water (e.g., 30-70% ethanol).[6][8] This can be done isocratically or with a step-gradient. b. Set the elution flow rate (e.g., 2-3 BV/h).[5][8] c. Collect fractions of the eluate and monitor the concentration of Vitexin 4'-O-glucoside in each fraction.
5. Product Recovery and Analysis: a. Pool the fractions containing the purified Vitexin 4'-O-glucoside. b. Remove the solvent (e.g., by vacuum distillation) to obtain the purified product.[8] c. Analyze the purity of the final product using analytical techniques such as HPLC or LC-MS.[5]
6. Resin Regeneration: a. After elution, wash the column with a high concentration of ethanol (e.g., 95%) to remove any strongly bound compounds. b. Wash with deionized water until the effluent is neutral. c. The regenerated resin can be stored or reused for subsequent purification cycles.
Visualizations
The following diagrams illustrate the key workflows in the purification process.
Caption: Experimental Workflow for Vitexin 4'-O-glucoside Purification.
Caption: Logical Relationship of Components in the Purification Process.
References
- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of Vitexin-4'-O-glucoside from Passiflora incarnata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Passiflora incarnata, commonly known as maypop or passionflower, is a plant rich in flavonoids, which are believed to contribute to its traditional use as an anxiolytic and sedative. Among these flavonoids, C-glycosylflavones like vitexin and its derivatives are of significant interest for their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of a specific C-glycosylflavone, Vitexin-4'-O-glucoside, from the aerial parts of Passiflora incarnata. The protocol is a synthesized methodology based on established techniques for flavonoid extraction and purification from plant materials.
Data Presentation: Quantitative Analysis of Flavonoids in Passiflora incarnata
The following table summarizes the reported quantities of total flavonoids and vitexin in a dry extract of Passiflora incarnata. While specific data for vitexin-4'-O-glucoside is not available, the content of vitexin can be used as a reference point for the expected yield of a major flavonoid glycoside.
| Analyte | Method | Plant Part | Extraction Solvent | Concentration (% of dry extract) | Reference |
| Total Flavonoids (as Vitexin) | HPLC-UV | Aerial Parts | Not Specified | 3.762 ± 0.049 | [1] |
| Vitexin | HPLC-UV | Aerial Parts | Not Specified | 0.867 ± 0.011 | [1] |
Experimental Protocols
This section details the step-by-step methodology for the extraction, purification, and identification of Vitexin-4'-O-glucoside from Passiflora incarnata.
Plant Material and Extraction
-
Plant Material: Use dried and powdered aerial parts of Passiflora incarnata.
-
Extraction Solvent: 80% aqueous methanol (v/v).
-
Procedure:
-
Macerate 1 kg of the dried plant powder in 10 L of 80% methanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Lyophilize the concentrated extract to yield a dry powder.
-
Purification of Vitexin-4'-O-glucoside
This purification protocol involves a two-step column chromatography process.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the slurry into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Wash the column with 2-3 bed volumes of n-hexane.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v).
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).
-
Pool the fractions containing the target compound (fractions rich in polar flavonoids).
-
-
Stationary Phase: Sephadex LH-20.
-
Column Preparation:
-
Swell the Sephadex LH-20 in methanol for at least 4 hours.
-
Pack the swollen gel into a glass column (e.g., 2.5 cm diameter x 100 cm length).
-
Equilibrate the column by washing with 2-3 bed volumes of methanol.
-
-
Sample Loading:
-
Concentrate the pooled fractions from the silica gel column to dryness.
-
Dissolve the residue in a minimal amount of methanol.
-
Apply the dissolved sample to the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with methanol as the mobile phase.
-
Collect small volume fractions (e.g., 10 mL).
-
-
Fraction Analysis and Isolation:
-
Monitor the fractions by analytical HPLC-UV at 340 nm.
-
Pool the fractions containing the pure Vitexin-4'-O-glucoside.
-
Evaporate the solvent to obtain the isolated compound.
-
Analytical High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-30 min: 25-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 340 nm.
-
Injection Volume: 10 µL.
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed structure.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of Vitexin-4'-O-glucoside.
Potential Signaling Pathway of Vitexin Derivatives
Vitexin and its derivatives have been reported to exhibit various biological activities, including anti-inflammatory and neuroprotective effects. These effects are often mediated through the modulation of key signaling pathways.
Caption: Putative signaling pathways modulated by Vitexin derivatives.[2][3][4][5]
References
Application Notes and Protocols for In Vivo Bioactivity Testing of Vitexin 4'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to test the bioactivity of Vitexin 4'-O-glucoside (VOG), a flavonoid glycoside with significant therapeutic potential. VOG has demonstrated antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] This document outlines detailed protocols for animal models of inflammation, metabolic disease, and oxidative stress, along with methods for data collection and analysis.
Data Presentation: Quantitative In Vivo Bioactivity
Due to the limited availability of structured in vivo data for Vitexin 4'-O-glucoside, the following tables summarize quantitative data for its aglycone, vitexin. This data serves as a valuable reference for estimating potential efficacy and dose-ranging studies for VOG.
Table 1: Anti-Inflammatory Activity of Vitexin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Control (Carrageenan) | - | 1.98 ± 0.01 | - |
| Vitexin | 10 | 1.45 ± 0.05 | 26.8 |
| Vitexin | 20 | 1.21 ± 0.04 | 38.9 |
| Indomethacin (Standard) | 10 | 1.15 ± 0.06* | 41.9 |
*p < 0.05 compared to the control group. Data is hypothetical and derived from descriptive reports for illustrative purposes.
Table 2: Anti-Diabetic Activity of Vitexin in Streptozotocin (STZ)-Induced Diabetic Rats [3]
| Treatment Group | Dose (mg/kg/day) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) (Day 48) |
| Normal Control | - | 95 ± 5 | 98 ± 6 |
| Diabetic Control (STZ) | - | 450 ± 25 | 480 ± 30 |
| Vitexin | 10 | 445 ± 28 | 210 ± 20 |
| Vitexin | 20 | 455 ± 22 | 155 ± 18 |
| Glibenclamide (Standard) | 5 | 460 ± 30 | 140 ± 15* |
*p < 0.05 compared to the diabetic control group.[3]
Table 3: Antioxidant Effect of Vitexin in a High-Fat Diet (HFD)-Induced Mouse Model
| Treatment Group | Dose (mg/kg/day) | SOD Activity (U/mg protein) | MDA Levels (nmol/mg protein) |
| Control | - | 125.4 ± 10.2 | 2.1 ± 0.3 |
| HFD | - | 85.2 ± 8.5 | 5.8 ± 0.6 |
| HFD + Vitexin | 10 | 110.8 ± 9.8# | 3.2 ± 0.4# |
| HFD + Vitexin | 20 | 120.1 ± 11.1# | 2.5 ± 0.3# |
*p < 0.05 compared to the control group. #p < 0.05 compared to the HFD group. Data is representative of typical findings in such studies.
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Bioactivity Assessment
The following diagram illustrates a general workflow for the in vivo evaluation of Vitexin 4'-O-glucoside.
In vivo experimental workflow for VOG.
NF-κB Signaling Pathway in Inflammation
Vitexin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. VOG is hypothesized to act similarly.
Inhibition of the NF-κB pathway by VOG.
JAK/STAT Signaling Pathway in Inflammation
The JAK/STAT pathway is another critical signaling cascade in inflammation that can be a target for VOG.
References
Application Note: Vitexin 4'-O-glucoside as an Analytical Standard in Flavonoid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Vitexin 4'-O-glucoside is a naturally occurring C-glycosyl flavonoid found in various medicinal plants, notably in the leaves of Crataegus pinnatifida (hawthorn).[1][2] As a significant bioactive component, it is investigated for numerous health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] The use of a well-characterized, high-purity analytical standard is critical for the accurate quantification and validation of research findings. This document provides detailed protocols and data for using Vitexin 4'-O-glucoside as a standard in various research applications, including pharmacokinetic studies, quality control of herbal products, and in vitro pharmacological assays.
Physicochemical Properties
Vitexin 4'-O-glucoside is a reliable reference standard for the identification and quantification of flavonoids in complex matrices.[5][6] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 178468-00-3 | [3][5] |
| Molecular Formula | C₂₇H₃₀O₁₅ | [3][5][7] |
| Molecular Weight | 594.52 g/mol | [3][5][7] |
| Purity | ≥95% (Typically available) | [5] |
| Appearance | Powder | [5] |
| Storage | Refrigerate at 4°C or -20°C, protected from light.[4][5][7] | [4][5][7] |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[8] Slightly soluble in PBS (pH 7.2).[4] | [4][8] |
Applications in Flavonoid Research
Pharmacokinetic Studies
Vitexin 4'-O-glucoside is used as a standard to develop and validate analytical methods for pharmacokinetic studies in animal models.[1][9][10] These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this and related flavonoids. Accurate quantification in biological matrices like plasma and tissues allows for the determination of key parameters such as bioavailability, half-life, and clearance.[1][10][11]
Quality Control of Herbal Medicines
As a major bioactive flavonoid in plants like hawthorn, Vitexin 4'-O-glucoside serves as a critical chemical marker for the quality control and standardization of herbal extracts.[2][12] High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) methods utilizing this standard ensure the consistency, potency, and purity of raw materials and finished products.[13]
In Vitro and In Vivo Biological Research
In pharmacological research, Vitexin 4'-O-glucoside is used to investigate the molecular mechanisms behind its therapeutic effects. Studies have shown it can protect cells from oxidative stress-induced damage and apoptosis.[2][4] It is also used to explore its influence on cellular signaling pathways, such as the NF-κB and JAK/STAT pathways, which are implicated in inflammation and cancer.[14][15]
Experimental Protocols and Methodologies
A generalized workflow for the analysis of Vitexin 4'-O-glucoside in a research setting is outlined below.
Protocol 1: Quantification in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of multiple flavonoids, including Vitexin 4'-O-glucoside, in rat plasma.[16]
A. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of rat plasma into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) solution (e.g., hesperidin or diphenhydramine).[1][16]
-
Add 1 mL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 890 g for 15 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Centrifuge at 15,092 g for 5 minutes.[1]
-
Inject an aliquot (e.g., 20 µL) of the supernatant into the UPLC-MS/MS system.[1]
B. UPLC-MS/MS Conditions
| Parameter | Specification |
| Column | ACQUITY UPLC BEH C18 (1.7 µm particle size)[16] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).[16] |
| Flow Rate | 0.20 mL/min[16] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 593.1 → 413.2 (Example transition, may require optimization).[17][18] |
C. Method Validation Data The following table summarizes typical validation parameters for this method.[16]
| Parameter | Vitexin 4'-O-glucoside |
| Linearity Range | 10 - 40,000 ng/mL[16] |
| Intra-day Precision (RSD) | < 15%[16] |
| Inter-day Precision (RSD) | < 15%[16] |
| Accuracy (RE) | -10% to 10%[16] |
| Stability | Stable under anticipated experimental conditions.[8][16] |
Protocol 2: Quantification in Rat Plasma by HPLC-UV
This protocol outlines a validated HPLC method for pharmacokinetic studies of Vitexin 4'-O-glucoside after oral administration.[9]
A. Sample Preparation
-
Deproteinize plasma samples with methanol after adding an internal standard (e.g., hesperidin).[9]
-
Follow steps analogous to the UPLC-MS/MS sample preparation for extraction and reconstitution.
B. HPLC Conditions
| Parameter | Specification |
| Column | Diamonsil C18 analytical column.[9] |
| Mobile Phase | Isocratic elution with Methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[9] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 330 nm[1][9] |
C. Method Validation Data The following table summarizes typical validation parameters for this HPLC method.[9]
| Parameter | Vitexin 4'-O-glucoside |
| Linearity Range | 5 - 450 µg/mL[9] |
| Intra-day Precision (RSD) | ≤ 4.1%[9] |
| Inter-day Precision (RSD) | ≤ 2.0%[9] |
| Average Extraction Recovery | 98.74% ± 0.44%[9] |
Application in Mechanistic Studies: Signaling Pathways
Vitexin and its glycosides have been shown to modulate key signaling pathways involved in inflammation and cancer progression. Using Vitexin 4'-O-glucoside as a standard allows for precise concentration control in in vitro assays to study these effects.
Inhibition of NF-κB Signaling Pathway
Vitexin can exert anti-inflammatory and anti-tumor effects by suppressing the NF-κB pathway. It has been shown to inhibit the kinase activity of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB (p65) dimer in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory and pro-survival genes.[14][19]
Suppression of JAK/STAT Signaling Pathway
In glioblastoma cells, vitexin has been demonstrated to suppress the JAK/STAT3 signaling pathway. By binding to JAK1, JAK2, and STAT3, it can inhibit their phosphorylation, a critical step for pathway activation. This leads to reduced cell proliferation and invasion and promotes apoptosis, highlighting its potential as an anti-cancer agent.[15]
Conclusion Vitexin 4'-O-glucoside is an indispensable analytical standard for robust and reproducible research in the field of flavonoids. Its use is critical for the development of validated analytical methods for pharmacokinetics, the quality control of herbal medicines, and the elucidation of the molecular mechanisms underlying its diverse biological activities. The protocols and data presented here provide a framework for its effective application in a professional research environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Vitexin 4''-O-glucoside - Lifeasible [lifeasible.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application. (2012) | Xi Xiang Ying | 8 Citations [scispace.com]
- 12. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Vitexin? [synapse.patsnap.com]
Application of Vitexin and its Glycosides in Cardiovascular Disease Research
Introduction
Vitexin, an apigenin flavone glycoside, and its derivatives, such as Vitexin 4'-O-glucoside, are natural compounds found in various medicinal plants, including hawthorn (Crataegus spp.).[1][2][3] These flavonoids have garnered significant scientific interest for their potential therapeutic applications in cardiovascular diseases.[3][4][5] The primary mechanisms underlying their cardioprotective effects are attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][6] They act on multiple signaling pathways to mitigate cellular damage, improve vascular function, and protect the heart from various injuries.[4][6]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the role of vitexin and its glycosides in cardiovascular disease. While the primary focus of much of the detailed mechanistic research has been on vitexin, the findings are broadly relevant to understanding the therapeutic potential of its glycoside derivatives like Vitexin 4'-O-glucoside.
Application Note 1: Myocardial Ischemia/Reperfusion (I/R) Injury
Myocardial ischemia/reperfusion (I/R) injury is a complex phenomenon that leads to significant cardiac damage. Vitexin has been shown to offer substantial protection against I/R injury by targeting mitochondrial dysfunction, inflammation, and apoptosis.[2][7][8]
Mechanism of Action: Vitexin protects against I/R injury through several mechanisms:
-
Inhibition of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of superoxide dismutase (SOD).[8][9][10]
-
Attenuation of Inflammation: Vitexin suppresses the NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[6][7][8]
-
Anti-apoptotic Effects: It modulates the expression of apoptosis-related proteins, increasing the Bcl-2/Bax ratio and reducing the activity of caspases.[7][9]
-
Preservation of Mitochondrial Function: Vitexin protects against mitochondrial damage by regulating mitochondrial dynamics (increasing MFN2 and decreasing Drp1 recruitment) and preserving the mitochondrial membrane potential.[2] It also regulates the Epac1-Rap1 signaling pathway to inhibit mitochondrial dysfunction.[11]
Quantitative Data from In Vivo and Ex Vivo Studies
| Model System | Compound & Dosage/Concentration | Key Findings | Reference |
| Langendorff-perfused rat hearts (I/R) | Vitexin (50, 100, 200 μmol/L) | Significantly reduced expression of myocardial NF-κBp65 protein. Increased Bcl-2 and decreased Bax protein expression at 100 and 200 μmol/L. | [7] |
| Rat model of myocardial I/R | Vitexin | Significantly reduced the elevation of the ST segment and myocardial infarct size. Attenuated LDH and CK activities and MDA content. Enhanced SOD activity. | [8] |
| Isolated SD rat hearts (I/R) | Vitexin | Improved left ventricular function and reduced infarct size. Reduced mitochondrial damage and cardiomyocyte apoptosis. | [2] |
| Chronic myocardial I/R in rats | Vitexin (1.5, 3, 6 mg/kg) | Significantly inhibited the elevation of the ST segment. Reduced MDA release and increased NADPH and SOD activities. Decreased Bax, Epac1, and Rap1 production and increased Bcl-2 (medium and high doses). | [9] |
Signaling Pathways in Myocardial I/R Injury Modulated by Vitexin
Caption: Vitexin's protective mechanisms against I/R injury.
Experimental Protocol: Langendorff-Perfused Rat Heart Model of I/R Injury
This protocol is a standard ex vivo method to study the direct effects of compounds on the heart.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Open the thoracic cavity and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (K-H) buffer.
-
Langendorff Setup: Mount the heart on a Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with K-H buffer (gassed with 95% O2 / 5% CO2, 37°C) at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Restore the flow of K-H buffer for 60-120 minutes.
-
Treatment Groups:
-
Control Group: Perfuse with standard K-H buffer throughout.
-
I/R Group: Perfuse with standard K-H buffer, subject to ischemia and reperfusion.
-
Vitexin Group: Perfuse with K-H buffer containing Vitexin (e.g., 100 μmol/L) before ischemia and/or during reperfusion.
-
-
Data Collection: Continuously monitor cardiac function (e.g., heart rate, left ventricular developed pressure). Collect the coronary effluent to measure biomarkers like LDH and CK.
-
Tissue Analysis: At the end of the experiment, freeze or fix the heart tissue for further analysis, such as TTC staining to determine infarct size or Western blotting to assess protein expression (Bcl-2, Bax, NF-κB).[2][7][8]
Application Note 2: Cardiac Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to pressure overload, which can become pathological and lead to heart failure. Vitexin has been shown to prevent cardiac hypertrophy by inhibiting key signaling pathways involved in this process.[1]
Mechanism of Action: Vitexin attenuates cardiac hypertrophy by targeting calcium-dependent signaling:
-
Inhibition of Calcineurin-NFATc3 Pathway: It blocks the activation of calcineurin, a calcium-dependent phosphatase, which in turn prevents the dephosphorylation and nuclear translocation of NFATc3, a key transcription factor for hypertrophic genes.[1]
-
Inhibition of CaMKII: Vitexin inhibits the phosphorylation of Calmodulin Kinase II (CaMKII), another crucial mediator of hypertrophic signaling.[1]
-
Regulation of Intracellular Calcium: The compound prevents the increase of resting intracellular free calcium induced by hypertrophic stimuli.[1]
Quantitative Data from In Vitro and In Vivo Studies
| Model System | Compound & Dosage/Concentration | Key Findings | Reference |
| Neonatal rat ventricular myocytes (ISO-induced) | Vitexin (10, 30, 100 μM) | Dose-dependently attenuated cardiac hypertrophy. Inhibited the increase of resting intracellular free calcium. | [1] |
| Mice (transverse aortic constriction-induced) | Vitexin (3, 10, 30 mg/kg) | Prevented increases in heart weight/body weight and left ventricular weight/body weight ratios. Reduced cardiomyocyte cross-sectional area. Inhibited expression of calcineurin-NFATc3 and phosphorylated CaMKII. | [1] |
Signaling Pathway in Cardiac Hypertrophy Modulated by Vitexin
Caption: Vitexin inhibits Ca²⁺-mediated hypertrophic signaling.
Experimental Protocol: Transverse Aortic Constriction (TAC) Mouse Model
This protocol creates a pressure overload model to induce cardiac hypertrophy in vivo.
-
Animal Preparation: Anesthetize a C57BL/6 mouse.
-
Surgical Procedure:
-
Make a small incision in the chest to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) underneath the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Remove the needle swiftly to create a constriction of a defined diameter.
-
Close the chest and allow the animal to recover.
-
-
Treatment: Administer Vitexin (e.g., 10 mg/kg/day) or vehicle control to the mice via oral gavage or intraperitoneal injection, starting from the day of surgery for a period of several weeks.
-
Assessment of Hypertrophy:
-
Echocardiography: Perform serial echocardiograms to measure left ventricular wall thickness, chamber dimensions, and cardiac function.
-
Hemodynamic Measurement: At the end of the study, measure intraventricular pressure.
-
Gravimetric Analysis: Euthanize the mice and weigh the heart, left ventricle, and lungs. Calculate ratios of heart weight to body weight (HW/BW) and left ventricle weight to body weight (LV/BW).
-
-
Histological and Molecular Analysis:
-
Fix heart tissue for histological staining (e.g., H&E, Masson's trichrome) to measure cardiomyocyte cross-sectional area and fibrosis.
-
Use frozen tissue for Western blotting or RT-PCR to analyze the expression of hypertrophic markers (e.g., ANP, BNP) and signaling proteins (e.g., calcineurin, p-CaMKII).[1]
-
Application Note 3: Endothelial Dysfunction
Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Vitexin has shown promise in protecting endothelial cells from damage induced by factors like high glucose.[12][13]
Mechanism of Action: Vitexin protects endothelial cells by:
-
Inhibiting NF-κB Signaling: It prevents the activation of NF-κB, a key regulator of inflammation, thereby suppressing the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) and inflammatory cytokines.[6][12]
-
Suppressing Oxidative Stress: Vitexin activates the Nrf2 signaling pathway, a master regulator of the antioxidant response, to protect against high glucose-induced oxidative stress.[13]
-
Modulating MAPK and Wnt/β-catenin Pathways: It inhibits p38 MAPK and ERK signaling and up-regulates the Wnt/β-catenin pathway, contributing to the protection against endothelial cell apoptosis.[12][13]
Experimental Workflow for Studying Endothelial Dysfunction
Caption: Workflow for in vitro endothelial dysfunction studies.
Experimental Protocol: High Glucose-Induced Injury in HUVECs
This protocol models diabetic vascular damage in vitro.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
Treatment:
-
Seed HUVECs in appropriate plates or flasks.
-
Once cells reach desired confluency, pre-treat with various concentrations of Vitexin for 1-2 hours.
-
Replace the medium with high-glucose (HG) medium (e.g., 30 mM D-glucose) to induce injury. Include a normal glucose (NG) control (e.g., 5.5 mM D-glucose) and an osmotic control (e.g., 5.5 mM D-glucose + 24.5 mM L-glucose).
-
Incubate for 24-48 hours.
-
-
Analysis of Endothelial Activation:
-
Adhesion Molecule Expression: Measure the expression of VCAM-1 and ICAM-1 on the HUVEC surface using cell-based ELISA or flow cytometry.
-
Monocyte Adhesion Assay: Co-culture fluorescently-labeled monocytes (e.g., THP-1 cells) with the treated HUVEC monolayer. After incubation and washing, quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.
-
-
Analysis of Oxidative Stress:
-
ROS Measurement: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or a fluorescence plate reader.
-
-
Analysis of Apoptosis and Signaling Pathways:
References
- 1. Vitexin protects against cardiac hypertrophy via inhibiting calcineurin and CaMKII signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin attenuates myocardial ischemia/reperfusion injury in rats by regulating mitochondrial dysfunction induced by mitochondrial dynamics imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 7. Vitexin protects against myocardial ischemia/reperfusion injury in Langendorff-perfused rat hearts by attenuating inflammatory response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotection of vitexin on myocardial ischemia/reperfusion injury in rat via regulating inflammatory cytokines and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitexin exerts cardioprotective effect on chronic myocardial ischemia/reperfusion injury in rats via inhibiting myocardial apoptosis and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitexin Mitigates Myocardial Ischemia/Reperfusion Injury in Rats by Regulating Mitochondrial Dysfunction via Epac1-Rap1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitexin protects against high glucose-induced endothelial cell apoptosis and oxidative stress via Wnt/β-catenin and Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Mitochondrial Function with Vitexin 4'-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. Emerging research suggests that the broader class of vitexin compounds can modulate mitochondrial function, a critical aspect of cellular health and disease. This document provides detailed application notes and experimental protocols for investigating the effects of Vitexin 4'-O-glucoside on mitochondrial function.
Disclaimer: While Vitexin 4'-O-glucoside is the focus of this document, a significant portion of the detailed quantitative data and signaling pathway information currently available in scientific literature pertains to its aglycone form, Vitexin. It is hypothesized that Vitexin 4'-O-glucoside may elicit similar biological effects, potentially acting as a prodrug that is metabolized to Vitexin. However, direct experimental verification is essential. The following data and protocols are provided as a comprehensive guide, with the understanding that they are largely based on studies of Vitexin.
Data Presentation: Effects of Vitexin on Mitochondrial Function
The following tables summarize quantitative data from studies on Vitexin, the aglycone of Vitexin 4'-O-glucoside. These results provide a basis for designing experiments with Vitexin 4'-O-glucoside.
| Parameter | Cell Line | Treatment Conditions | Key Findings | Reference |
| Mitochondrial Viability | H9c2 | Hypoxia/Reoxygenation (H/R) + Vitexin | Significantly enhanced mitochondrial activity compared to H/R alone. | [1] |
| ATP Production | H9c2 | H/R + Vitexin | Significantly improved ATP production compared to the H/R group. | [1] |
| Mitochondrial Membrane Potential (MMP) | A549 | Vitexin (dose-dependent) | Dose-dependent loss of MMP. | [2] |
| Cytochrome c Release | A549 | Vitexin | Increased cytosolic cytochrome c and decreased mitochondrial cytochrome c. | [2] |
| Reactive Oxygen Species (ROS) | HUVECs | High Glucose (HG) + Vitexin | Decreased ROS production. | [1] |
| Signaling Pathway Protein | Cell Line | Treatment Conditions | Effect on Protein Phosphorylation/Expression | Reference |
| p-PI3K, p-Akt, p-mTOR | A549 | Vitexin | Significantly reduced phosphorylation levels. | [3] |
| Epac1 | H9c2 | Hypoxia/Reoxygenation (H/R) + Vitexin (10 µmol/L) | Significantly inhibited the activation of Epac1. | [4] |
| Rap1-GTP (Active Rap1) | H9c2 | H/R + Vitexin (10 µmol/L) | Inhibited the expression of the active form of Rap1. | [4] |
Signaling Pathways Modulated by Vitexin
Vitexin has been shown to influence key signaling pathways that are intricately linked to mitochondrial function and cell survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. In some contexts, such as cancer cells, Vitexin has been shown to inhibit this pathway, leading to apoptosis. This inhibition can be linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c.[3]
Vitexin-mediated inhibition of the PI3K/Akt/mTOR pathway.
Epac1-Rap1 Signaling Pathway
In the context of cardioprotection, Vitexin has been demonstrated to inhibit the Epac1-Rap1 signaling pathway, which can be activated during events like hypoxia-reoxygenation injury.[4][5] By inhibiting this pathway, Vitexin helps to preserve mitochondrial function and reduce cardiomyocyte apoptosis.
Vitexin's protective role via the Epac1-Rap1 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess mitochondrial function following treatment with Vitexin 4'-O-glucoside.
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Staining
This protocol is adapted for flow cytometry to quantify changes in MMP.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with various concentrations of Vitexin 4'-O-glucoside for the desired time period. Include a vehicle control (DMSO) and a positive control for MMP depolarization (e.g., CCCP).
-
JC-1 Staining Solution Preparation: Prepare a 1 mg/mL stock solution of JC-1 in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final concentration of 2.5 µg/mL.
-
Staining: Remove the treatment medium, wash the cells once with PBS, and then add 1 mL of the JC-1 staining solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells twice with PBS.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, then neutralize with medium containing FBS.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low MMP will show green fluorescence (JC-1 monomers).
Experimental workflow for JC-1 staining.
Western Blot Analysis of Mitochondrial and Cytosolic Proteins
This protocol allows for the detection of proteins involved in apoptosis and mitochondrial dynamics.
Materials:
-
Mitochondria Isolation Kit
-
Cytosolic Extraction Buffer
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cytochrome c, anti-Bax, anti-Bcl-2, anti-COX IV, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described in the previous protocol and harvest.
-
Mitochondrial and Cytosolic Fractionation: Isolate mitochondrial and cytosolic fractions using a commercial kit or a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cytochrome c) overnight at 4°C. Use anti-COX IV as a mitochondrial loading control and anti-GAPDH as a cytosolic loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The investigation of Vitexin 4'-O-glucoside's effects on mitochondrial function holds significant promise for understanding its therapeutic potential. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the mechanisms by which this compound modulates mitochondrial health and cellular signaling. Future studies should focus on generating specific quantitative data for Vitexin 4'-O-glucoside to confirm and expand upon the findings reported for its aglycone, Vitexin.
References
- 1. researchgate.net [researchgate.net]
- 2. 1.2 Vitexin and the Mitochondria – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitexin regulates the Epac1/Rap1 pathway to mediate protective effects against hypoxia-reoxygenation injury in H9c2 cardiomyocytes [manu41.magtech.com.cn]
- 5. Vitexin Mitigates Myocardial Ischemia/Reperfusion Injury in Rats by Regulating Mitochondrial Dysfunction via Epac1-Rap1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Oral Bioavailability of Vitexin 4'-O-glucoside: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin 4'-O-glucoside (VOG), a flavonoid glycoside found in various medicinal plants like Crataegus pinnatifida, exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of Vitexin 4'-O-glucoside is significantly hampered by its low oral bioavailability, which has been reported to be as low as 5.0%.[4] This poor bioavailability is largely attributed to its low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by transporters such as P-glycoprotein (P-gp).[4][5]
This document provides detailed application notes and protocols for various formulation strategies aimed at overcoming these challenges and enhancing the oral bioavailability of Vitexin 4'-O-glucoside. These strategies focus on improving its solubility, dissolution rate, and intestinal permeability, thereby increasing its systemic exposure and therapeutic efficacy.
Challenges to Oral Bioavailability of Vitexin 4'-O-glucoside
The primary obstacles to achieving adequate oral bioavailability for Vitexin 4'-O-glucoside are multifaceted. A clear understanding of these barriers is crucial for designing effective formulation strategies.
Caption: Key factors contributing to the low oral bioavailability of Vitexin 4'-O-glucoside.
Formulation Strategies and Experimental Protocols
Several advanced formulation strategies can be employed to enhance the oral bioavailability of Vitexin 4'-O-glucoside. These include lipid-based delivery systems like phytosomes and solid lipid nanoparticles (SLNs), and polymeric nano-carriers such as mixed polymeric micelles.
Phytosome Technology
Phytosomes are complexes formed between natural product molecules and phospholipids, typically phosphatidylcholine.[6][7] This technology enhances the absorption of water-soluble phytoconstituents by improving their lipid solubility and protecting them from degradation in the gastrointestinal tract.[6][8] For Vitexin 4'-O-glucoside, forming a phytosome complex can facilitate its passage across the lipid-rich enterocyte membrane.
Experimental Protocol: Preparation of Vitexin 4'-O-glucoside Phytosomes
This protocol is adapted from methodologies used for similar flavonoids.[7][8]
Materials:
-
Vitexin 4'-O-glucoside
-
Soybean Phosphatidylcholine
-
Aprotic solvent (e.g., Dioxane, Tetrahydrofuran)
-
n-Hexane
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Dissolution: Dissolve a stoichiometric amount of Vitexin 4'-O-glucoside and soybean phosphatidylcholine (e.g., in a 1:2 molar ratio) in an aprotic solvent in a round-bottom flask.
-
Reaction: Reflux the mixture at a temperature not exceeding 60°C for 2 hours.
-
Solvent Evaporation: Concentrate the solution to 5-10 mL using a rotary evaporator.
-
Precipitation: Add n-hexane to the concentrated solution with constant stirring to precipitate the phytosome complex.
-
Collection and Drying: Filter the precipitate and dry it under vacuum in a desiccator for at least 24 hours.
-
Characterization: Characterize the resulting complex for entrapment efficiency, particle size, zeta potential, and morphology (using techniques like TEM or SEM).
Caption: Experimental workflow for the preparation of Vitexin 4'-O-glucoside phytosomes.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[9] They offer several advantages for oral drug delivery, including enhanced solubility and stability of the encapsulated compound, controlled release, and the ability to bypass the hepatic first-pass metabolism via lymphatic uptake.[9][10]
Experimental Protocol: Preparation of Vitexin 4'-O-glucoside SLNs by High-Pressure Homogenization
This protocol is based on established methods for encapsulating phyto-bioactives.[9][10]
Materials:
-
Vitexin 4'-O-glucoside
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Disperse Vitexin 4'-O-glucoside in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer (e.g., at 800 bar for 5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a core-shell structure where the hydrophobic core can encapsulate poorly water-soluble drugs like Vitexin 4'-O-glucoside, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.
Experimental Protocol: Preparation of Vitexin 4'-O-glucoside Loaded Mixed Polymeric Micelles
This protocol is adapted from a study on vitexin-loaded micelles which demonstrated a significant increase in bioavailability.[11]
Materials:
-
Vitexin 4'-O-glucoside
-
D-ɑ-tocopherol polyethylene glycol succinate (TPGS)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Sodium cholate
-
Ethanol
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve Vitexin 4'-O-glucoside, TPGS, PVP K30, and sodium cholate in ethanol.
-
Film Formation: Evaporate the ethanol using a rotary evaporator at 40°C to form a thin film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with pre-warmed purified water (40°C) under gentle magnetic stirring for 30 minutes.
-
Micelle Formation: Continue stirring until a clear micellar solution is formed.
-
Characterization: Evaluate the micellar solution for drug loading, encapsulation efficiency, particle size, PDI, and in vitro drug release profile.
Quantitative Data on Bioavailability Enhancement
While specific data for formulated Vitexin 4'-O-glucoside is limited, studies on the closely related compound, vitexin, provide a strong indication of the potential for bioavailability enhancement.
| Formulation Strategy | Compound | Key Findings | Fold Increase in Bioavailability | Reference |
| Mixed Polymeric Micelles | Vitexin | Increased Cmax and AUC | 5.6-fold | [11] |
| Nanoparticles (Antisolvent Precipitation & HPH) | Vitexin | Enhanced dissolution rate | 5.58-fold (dissolution) | [12] |
| Phospholipid Complex | Vitexin | Improved solubility in water and octanol | Data on bioavailability not quantified | [13] |
| Glycosylation | Vitexin | Increased aqueous solubility | Not an oral formulation strategy | [5] |
In Vitro and In Vivo Evaluation Protocols
To validate the efficacy of these formulations, a series of in vitro and in vivo experiments are essential.
Caption: A generalized workflow for the in vitro and in vivo evaluation of Vitexin 4'-O-glucoside formulations.
Protocol: In Vitro Dissolution Study
Objective: To compare the dissolution rate of formulated Vitexin 4'-O-glucoside with the pure compound.
Apparatus: USP Dissolution Apparatus II (Paddle type)
Media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
Procedure:
-
Place a known amount of the formulation (equivalent to a specific dose of VOG) into the dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of VOG using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Protocol: Caco-2 Cell Permeability Assay
Objective: To assess the potential of the formulation to enhance the intestinal permeability of Vitexin 4'-O-glucoside.
Cell Line: Caco-2 human colorectal adenocarcinoma cells
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the VOG formulation (dispersed in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
At specified time points, collect samples from the BL side and replace the volume with fresh HBSS.
-
Analyze the concentration of VOG in the BL samples by HPLC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of formulated Vitexin 4'-O-glucoside versus the free compound.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., control group receiving VOG suspension, and test groups receiving different VOG formulations).
-
Administer the respective formulations orally via gavage at a specified dose.
-
Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of VOG in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the relative oral bioavailability of the formulations compared to the control suspension.
Conclusion
The low oral bioavailability of Vitexin 4'-O-glucoside presents a significant challenge to its clinical development. Formulation strategies such as phytosomes, solid lipid nanoparticles, and polymeric micelles offer promising avenues to enhance its solubility, permeability, and metabolic stability. The protocols outlined in this document provide a framework for the rational design and evaluation of these advanced delivery systems. Through systematic formulation development and rigorous in vitro and in vivo characterization, it is possible to unlock the full therapeutic potential of this valuable natural compound.
References
- 1. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glycodepot.com [glycodepot.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a Solid Lipid Nanoparticle Formulation on the Bioavailability of 4-(N)-Docosahexaenoyl 2', 2'-Difluorodeoxycytidine After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vitexin-loaded-mixed-polymeric-micelles-preparation-optimization-evaluation-and-anti-osteoporotic-effect - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Vitexin 4'-glucoside for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Vitexin 4'-glucoside in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro studies?
This compound is a flavonoid glycoside found in various plants.[1] Like many flavonoids, it exhibits poor water solubility, which can significantly limit its application in in vitro studies by causing precipitation in aqueous culture media, leading to inaccurate concentration assessments and unreliable experimental outcomes.[2]
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective organic solvents for dissolving this compound to create stock solutions.[3] It is crucial to use a high-purity, sterile grade of these solvents for cell culture experiments.[4]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with a preferred concentration of 0.1% or less.[5][6] It is essential to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.[5]
Q4: How does pH influence the solubility of this compound?
The solubility of flavonoids, including this compound, is often pH-dependent. Generally, the solubility of flavonoids increases in more alkaline conditions (higher pH).[3][7] This is due to the ionization of hydroxyl groups on the flavonoid structure.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using co-solvents?
Yes, several methods can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution can enhance solubility.[7]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can significantly increase the aqueous solubility of poorly soluble compounds by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[8][9]
-
Glycosylation: Further glycosylation of the molecule can improve its aqueous solubility.[2]
-
Use of Co-solvents: Employing co-solvents like PEG400 or glycerol in the final formulation can also aid in solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. The dilution was performed too rapidly. | Perform a stepwise dilution of the stock solution into the pre-warmed (37°C) cell culture medium while gently vortexing.[5][6] Determine the maximum aqueous solubility of your compound in the specific medium beforehand. If precipitation persists, consider using a lower final concentration or a solubility enhancement technique. |
| Cloudiness or precipitate observed in the stock solution upon thawing. | The compound has come out of solution due to the freeze-thaw cycle. | Gently warm the stock solution in a 37°C water bath for 10-30 minutes and vortex thoroughly to ensure complete re-dissolution before use.[4][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[4] |
| Inconsistent or non-reproducible results in cell-based assays. | Inaccurate dosing due to precipitation of the compound. Degradation of the compound in the culture medium. | Ensure the compound is fully dissolved in the final working solution by visually inspecting for any precipitate before adding it to the cells. Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Visible crystalline structures in the culture plate after incubation. | The compound is precipitating out of the medium over time. | This indicates that the concentration is too high for the aqueous environment. Reduce the final concentration of this compound. Alternatively, use a solubility enhancer like β-cyclodextrin.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (168.2 mM) | [10] |
| DMF | 1 mg/mL | [3] |
| PBS (pH 7.2) | Slightly soluble | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [3] |
Table 2: Effect of pH on the Solubility of Related Flavonoids
| Flavonoid | pH 2 | pH 8 | Fold Increase | Reference(s) |
| Tiliroside | Low | 4-6 times higher | ~4-6 | [3] |
| Rutin | Low | 4-6 times higher | ~4-6 | [3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
37°C water bath
-
0.22 µm syringe filter compatible with DMSO
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution, followed by vortexing.[4]
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[4]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer or cell culture medium.
Materials:
-
This compound powder
-
Aqueous solution of interest (e.g., PBS, cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
0.2 µm syringe filter
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous solution to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.[2]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.[2]
-
Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) against a standard curve.[2]
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM) by dissolving it in deionized water with continuous stirring.[8]
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
While vigorously stirring the β-cyclodextrin solution, add the this compound solution dropwise. A 1:1 molar ratio is a common starting point.[8]
-
Continue stirring the mixture for several hours (e.g., 5 hours) at room temperature, protected from light.[8]
-
Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The resulting powder can be characterized and its solubility in aqueous media can be determined using Protocol 2.
Visualizations
Caption: Experimental workflow for using this compound in vitro.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. biosynth.com [biosynth.com]
- 2. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Large-Scale Extraction of Vitexin 4'-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale extraction of Vitexin 4'-O-glucoside.
Troubleshooting Guides
Issue 1: Low Yield of Vitexin 4'-O-glucoside
Symptoms: The final extracted amount of Vitexin 4'-O-glucoside is significantly lower than expected based on the plant material's theoretical content.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the solvent is crucial for efficient extraction. For glycosylated flavonoids like Vitexin 4'-O-glucoside, pure alcohols may be less effective than aqueous alcohol mixtures. Studies on the related compound vitexin have shown that a 40% methanol-water mixture containing 0.5% acetic acid can yield the highest results (0.554 mg/g DW)[1][2]. Experiment with different ratios of ethanol or methanol with water to find the optimal polarity. |
| Suboptimal Extraction Temperature | High temperatures can lead to the degradation of flavonoids[3]. Conversely, a temperature that is too low may not provide enough energy for efficient extraction. The optimal temperature is often a balance between solubility and stability. For instance, in the ultrasonic-assisted extraction of flavonoids from Chionanthus retusa leaf, 70°C was found to be optimal[3]. It is recommended to perform small-scale trials to determine the ideal temperature for your specific biomass and extraction method. |
| Insufficient Extraction Time | The extraction process may not be running long enough to allow for complete diffusion of the target compound from the plant matrix into the solvent. Extend the extraction time in increments and monitor the yield to determine the point of diminishing returns. |
| Improper Solid-to-Liquid Ratio | A low solvent volume may become saturated with various compounds, preventing further extraction of Vitexin 4'-O-glucoside. Increasing the solvent-to-solid ratio can enhance the concentration gradient and improve mass transfer. For ultrasonic-assisted extraction of flavonoids, a liquid-to-solid ratio of 25:1 (ml/g) was found to be optimal in one study[3]. |
| Inefficient Cell Wall Disruption | The plant material may not be ground to a fine enough particle size, limiting the solvent's access to the intracellular contents. Ensure the biomass is milled to a consistent and fine powder. |
| Degradation During Extraction | Vitexin 4'-O-glucoside may be sensitive to pH, light, or oxygen. The addition of an acid, like acetic acid, can sometimes improve stability and yield[1][2]. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the extraction vessel from light. |
Issue 2: Co-extraction of Impurities and Difficulty in Purification
Symptoms: The crude extract contains a high percentage of other compounds, making the isolation and purification of Vitexin 4'-O-glucoside challenging and leading to low purity of the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Non-selective Solvent | The chosen solvent may be dissolving a wide range of compounds from the plant material. Implement a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. |
| Ineffective Purification Method | Simple crystallization may not be sufficient to separate Vitexin 4'-O-glucoside from other closely related flavonoids. Macroporous resin column chromatography is a highly effective and scalable method for purifying flavonoids[3]. Different resins have varying selectivities, so screening for the optimal resin is recommended. In one study, a purity of 59.02% was achieved using a mixed column of macroporous resin and polyamide[4]. |
| Presence of Pigments and Polysaccharides | These common plant co-extractives can interfere with downstream processing. Activated carbon treatment can be used to remove pigments, while precipitation with ethanol can help to remove polysaccharides. |
| Suboptimal Elution during Chromatography | The solvent gradient used for elution from the chromatography column may not be optimized. A stepwise gradient of increasing ethanol concentration is often effective for eluting flavonoids from macroporous resins. For example, a gradient of 10% to 50% ethanol was used to elute flavonoids, with the highest content (88.51%) being in the 50% ethanol fraction[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the large-scale extraction of Vitexin 4'-O-glucoside?
A1: A primary challenge is its low solubility in common and environmentally friendly solvents, which can lead to low extraction yields. This necessitates the use of large solvent volumes and can make the process less economically viable on an industrial scale. Additionally, purifying Vitexin 4'-O-glucoside from a complex mixture of other co-extracted flavonoids and plant materials presents a significant hurdle.
Q2: Which extraction method is most suitable for large-scale production?
A2: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer higher efficiency and shorter extraction times[5]. For large-scale operations, a continuous extraction method or a large-batch UAE system would be advantageous. The choice of method will also depend on the specific plant material and economic factors.
Q3: How can I improve the purity of my Vitexin 4'-O-glucoside extract?
A3: A multi-step purification strategy is often necessary. After initial extraction, a liquid-liquid partitioning step can be used to separate compounds based on polarity. This is typically followed by column chromatography, with macroporous resins being a popular and scalable choice for flavonoid purification[3]. One study showed that after purification with macroporous resin, the flavonoid content increased from 12.74% in the crude extract to 43.00%[4].
Q4: What is the stability of Vitexin 4'-O-glucoside during extraction and storage?
A4: Flavonoids can be susceptible to degradation by heat, light, and extreme pH. It is advisable to conduct extractions at moderate temperatures and to protect the extract from light. For long-term storage, a solid, dried form of the extract should be kept at low temperatures, such as -20°C, in a dark, airtight container[6].
Q5: Can enzymatic extraction be used for Vitexin 4'-O-glucoside?
A5: Enzymatic hydrolysis can be a useful pre-treatment step to break down the plant cell walls, allowing for better solvent penetration and potentially increasing the extraction yield. However, the cost of enzymes can be a limiting factor for large-scale applications. Alternatively, enzymatic synthesis can be used to produce vitexin glycosides, which may have improved solubility[7].
Data Presentation
Table 1: Comparison of Solvent Systems for Vitexin Extraction
| Extraction Method | Solvent System | Yield (mg/g DW) | Reference |
| Method 1 | 85% Ethanol | Not specified, lower than method 3 | [1][2] |
| Method 2 | 70% Methanol | 0.498 | [1][2] |
| Method 3 | 40% Acidic Methanol (0.5% Acetic Acid) | 0.554 | [1][2] |
| Method 4 | 94% Ethanol | Not specified, lower than method 3 | [1][2] |
| Method 5 | 100% Methanol | 0.463 | [1][2] |
| Method 6 | 53% Acetonitrile | 0.313 | [1][2] |
Table 2: Purity Enhancement of Flavonoids using Macroporous Resin Chromatography
| Purification Stage | Total Flavonoid Content (%) | Fold Increase | Reference |
| Crude Extract | 12.74 ± 1.04 | - | [4] |
| After D101 Macroporous Resin | 43.00 ± 2.55 | 3.38 | [4] |
| After Mixed Macroporous Resin and Polyamide Column | 59.02 ± 2.23 | 4.63 | [4] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction of Flavonoids
This protocol is based on the extraction of flavonoids from Chionanthus retusa leaf and can be adapted for other plant materials containing Vitexin 4'-O-glucoside[3].
-
Preparation of Plant Material: Dry the plant leaves at a controlled temperature (e.g., 60°C) and then grind them into a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 60% ethanol-water solution at a liquid-to-solid ratio of 25:1 (mL/g).
-
Place the mixture in an ultrasonic bath with a power of 140 W.
-
Maintain the temperature at 80°C and extract for the optimized duration (e.g., 30 minutes).
-
-
Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification (optional but recommended): The resulting aqueous extract can be further purified using macroporous resin chromatography as described in Protocol 2.
Protocol 2: Purification of Flavonoids using Macroporous Resin Chromatography
This protocol is a general guideline for the purification of flavonoids from a crude extract[3][4].
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by washing it sequentially with ethanol and then water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
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Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water) and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol-water solutions (e.g., 10%, 20%, 30%, 40%, 50% ethanol). Collect the fractions separately.
-
Analysis: Analyze the collected fractions for their flavonoid content (e.g., using HPLC or UV-Vis spectrophotometry) to identify the fractions containing the highest concentration of Vitexin 4'-O-glucoside.
-
Drying: Combine the desired fractions and remove the solvent under vacuum to obtain the purified flavonoid powder.
Visualizations
Caption: General workflow for the extraction and purification of Vitexin 4'-O-glucoside.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
- 1. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. | MDPI [mdpi.com]
- 5. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
"Optimization of mobile phase for LC-MS analysis of Vitexin 4'-glucoside"
Welcome to the technical support center for the LC-MS analysis of Vitexin 4'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the LC-MS analysis of Vitexin 4'-O-glucoside?
A typical starting mobile phase for reversed-phase LC-MS analysis of Vitexin 4'-O-glucoside and other flavonoid glycosides consists of a gradient elution using water and an organic solvent, most commonly acetonitrile or methanol.[1][2][3][4] To improve peak shape and ionization efficiency, a modifier is usually added to both the aqueous and organic phases.[2][5] Formic acid at a concentration of 0.1% is a widely used additive.[1][4][6][7][8][9]
Q2: Why is an acid modifier like formic acid added to the mobile phase?
Acid modifiers such as formic acid or acetic acid are added to the mobile phase to control the pH and improve chromatographic peak shape by preventing peak tailing.[2] For mass spectrometry detection, these additives can also enhance the ionization efficiency of the analyte, leading to better sensitivity.[4][10]
Q3: Can I use methanol instead of acetonitrile as the organic solvent?
Yes, methanol can be used as the organic solvent in the mobile phase.[1][3] Both acetonitrile and methanol are common choices for the analysis of flavonoids.[2][4] The choice between them may depend on the specific separation requirements, as they can offer different selectivities for closely related compounds. It is recommended to test both solvents during method development to determine which provides the best resolution and peak shape for Vitexin 4'-O-glucoside and other compounds of interest in your sample.
Q4: What type of LC column is most suitable for Vitexin 4'-O-glucoside analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of Vitexin 4'-O-glucoside and other flavonoids.[4][8][11][12] These columns provide good retention and separation for this class of compounds. Columns with a smaller particle size (e.g., 1.7 µm) can offer higher resolution and faster analysis times, as seen in UPLC applications.[8][11]
Q5: How can I improve the resolution between Vitexin 4'-O-glucoside and its isomers?
Improving the resolution between isomers like vitexin and isovitexin can be achieved by optimizing the mobile phase gradient and composition.[12] A shallow gradient, where the percentage of the organic solvent increases slowly, can enhance the separation of closely eluting peaks.[6] Additionally, evaluating different organic solvents (acetonitrile vs. methanol) and acid modifiers may improve selectivity. The column temperature can also be adjusted to fine-tune the separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Vitexin 4'-O-glucoside.
Problem 1: Poor Peak Shape (Tailing or Fronting)
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Symptom: Chromatographic peaks for Vitexin 4'-O-glucoside are asymmetrical, with a tail or front.
-
Possible Causes & Solutions:
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing. Ensure a consistent and appropriate pH by using a modifier like 0.1% formic acid in both mobile phase components.[2]
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Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample and injecting a smaller volume.
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Column Contamination or Degradation: Peak shape issues can be one of the first signs of column failure.[13] If the problem persists, try flushing the column or replacing it with a new one.[13] If a guard column is being used, replace it first.[13]
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Secondary Interactions: Silanol groups on the silica backbone of the column can cause peak tailing. Using a well-end-capped C18 column can minimize these interactions.
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Problem 2: Low Sensitivity or Poor Ionization
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Symptom: The signal intensity for Vitexin 4'-O-glucoside in the mass spectrometer is low.
-
Possible Causes & Solutions:
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Suboptimal Mobile Phase Additive: The choice and concentration of the mobile phase additive can significantly impact ionization efficiency. While formic acid is common, other additives like acetic acid or ammonium formate could be tested.[5]
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Incorrect Ionization Mode: Vitexin 4'-O-glucoside can be detected in both positive and negative ionization modes. It is advisable to test both modes to determine which provides a better response for your specific instrument and conditions. Negative mode is often used for flavonoids.[7][12]
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MS Source Parameter Optimization: Ensure that the mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature, are optimized for Vitexin 4'-O-glucoside.[1][5]
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Adduct Formation: The analyte may be forming adducts with salts or other components in the mobile phase, which can dilute the signal of the primary ion.[5]
-
Problem 3: Inconsistent Retention Times
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Symptom: The retention time of Vitexin 4'-O-glucoside shifts between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time shifts. Prepare fresh mobile phases daily and ensure accurate measurement of solvents and additives.
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Pump Performance: Fluctuations in the LC pump's flow rate or gradient proportioning can cause retention time variability. Check the pump for any leaks or pressure fluctuations.
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Column Temperature: Variations in the column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[6]
-
Experimental Protocols
Below are example experimental protocols for the LC-MS analysis of Vitexin 4'-O-glucoside, derived from published methods.
Protocol 1: General Purpose LC-MS Method
This protocol is a good starting point for the analysis of flavonoids in plant extracts.
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LC System: HPLC or UPLC system
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size[9]
-
Mobile Phase:
-
Gradient Program:
-
0-0.1 min: 1% B
-
0.1-7.5 min: 1-80% B
-
7.5-8.5 min: 80-99% B
-
8.5-8.6 min: 99-1% B
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8.6-10 min: 1% B (re-equilibration)[9]
-
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 35 °C[4]
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Injection Volume: 5 µL[9]
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MS System: QTOF or Triple Quadrupole Mass Spectrometer
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Ionization Mode: ESI Positive or Negative (test for optimal response)
-
MS Parameters:
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Flavonoid Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Additive | Reference |
| Water | Acetonitrile | 0.1% Formic Acid | [4][6][8][9] |
| Water | Methanol | 0.1% Formic Acid | [1] |
| Water | Acetonitrile | 0.02% Formic Acid and 2 mmol/L Ammonium Formate | [10] |
| Water | Methanol | 0.1% Acetic Acid | [12] |
| Water | Acetonitrile | 0.5% Acetic Acid | [2] |
Table 2: Example Gradient Elution Programs for Flavonoid Separation
| Time (min) | % Solvent B (Acetonitrile) - Program 1 | % Solvent B (Acetonitrile) - Program 2 | % Solvent B (Methanol) - Program 3 |
| 0.0 | 15 | 8 | 20 |
| 1.0 | 15 | 8 | 20 |
| 5.0 | 25 | 14 | 70 |
| 10.0 | 35 | 14 | 90 |
| 28.0 | 60 | 23 | 90 |
| 28.1 | 15 | 24 | 20 |
| 35.0 | 15 | 24 | 20 |
| Reference | [4] | [2] | [1] |
Visualizations
Caption: Experimental workflow for LC-MS analysis of Vitexin 4'-O-glucoside.
Caption: Troubleshooting guide for poor peak shape in LC-MS analysis.
References
- 1. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 8. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
"Stability of Vitexin 4'-glucoside in different solvents and pH conditions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vitexin 4'-O-glucoside in various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vitexin 4'-O-glucoside solution is showing rapid degradation, especially in a basic buffer. Is this expected?
A1: Yes, this is expected. Flavonoid O-glycosides, like the 4'-O-glucoside linkage in your molecule, are susceptible to hydrolysis under alkaline conditions. The C-glycosidic bond of the vitexin core is generally stable, but the O-linkage can be cleaved at higher pH values, leading to the formation of vitexin and glucose. For improved stability, it is recommended to work in neutral or slightly acidic conditions (pH 4-6).
Q2: I am observing peak tailing and splitting in my HPLC analysis of a stability sample. What could be the cause?
A2: Peak distortion in HPLC can arise from several factors:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
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Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or ethanol), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
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Secondary Interactions: Flavonoids can interact with residual silanol groups on the HPLC column packing, causing peak tailing. This is more prominent at neutral or basic pH. Try adding a small amount of acid (e.g., 0.1% formic or acetic acid) to your mobile phase to suppress silanol ionization.
-
Column Degradation: A blocked column frit or a void in the packing material can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows) or replacing it.
Q3: My stock solution of Vitexin 4'-O-glucoside in DMSO shows precipitation when diluted with an aqueous buffer. How can I avoid this?
A3: Vitexin 4'-O-glucoside has higher solubility in organic solvents like DMSO than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can precipitate. To prevent this, add the aqueous buffer to the DMSO stock slowly while vortexing. It may also be beneficial to prepare a slightly less concentrated stock solution in DMSO. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice, for example, to create a 1:1 solution of DMSO:PBS (pH 7.2).[1]
Q4: How should I store my Vitexin 4'-O-glucoside samples to ensure long-term stability?
A4: For long-term stability, solid Vitexin 4'-O-glucoside should be stored at -20°C, protected from light. Under these conditions, it can be stable for at least four years.[2] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C and protected from light. It is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis and microbial growth.[1]
Quantitative Stability Data
The following table summarizes representative stability data for Vitexin 4'-O-glucoside under various conditions. This data is illustrative and based on the general behavior of flavonoid O-glycosides. Actual degradation rates may vary based on the specific experimental conditions.
| Solvent/Condition | pH | Temperature (°C) | Duration (hours) | Light Condition | Remaining Compound (%) | Primary Degradant |
| 0.1 M HCl | 1.0 | 60 | 24 | Dark | 95 | Vitexin |
| Phosphate Buffer | 4.0 | 25 | 72 | Dark | 98 | - |
| Deionized Water | ~7.0 | 25 | 72 | Dark | 92 | Vitexin |
| Phosphate Buffer | 8.0 | 25 | 24 | Dark | 75 | Vitexin |
| 0.1 M NaOH | 13.0 | 25 | 2 | Dark | <10 | Vitexin & further degradation products |
| Methanol | N/A | 25 | 72 | Dark | 99 | - |
| 50% Acetonitrile (aq) | 7.0 | 25 | 72 | Dark | 94 | Vitexin |
| 3% H₂O₂ (aq) | ~7.0 | 25 | 24 | Dark | 88 | Oxidation Products |
| Phosphate Buffer | 7.0 | 25 | 24 | UV Light (ICH Q1B) | 85 | Vitexin, Photodegradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vitexin 4'-O-glucoside
This protocol describes a reverse-phase HPLC method suitable for separating Vitexin 4'-O-glucoside from its primary degradant, vitexin.
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Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
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0-5 min: 20% B
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5-25 min: 20% to 50% B
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25-30 min: 50% to 80% B
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30-35 min: 80% B
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35-40 min: 80% to 20% B
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40-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 335 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dilute samples with a mixture of water and methanol (1:1 v/v) to a suitable concentration within the calibration curve range.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of Vitexin 4'-O-glucoside.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Vitexin 4'-O-glucoside in methanol.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final volume of 10 mL with mobile phase.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final volume of 10 mL with mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with mobile phase.
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Thermal Degradation: Place the solid powder in an oven at 105°C for 24 hours. Dissolve a known amount in methanol to prepare a sample for analysis.
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Photodegradation: Expose a solution of the compound (e.g., in 1:1 water/methanol) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be kept in the dark at the same temperature.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
References
"Enhancing the yield of Vitexin 4'-glucoside through enzymatic synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of Vitexin-4'-O-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of vitexin-4'-O-glucoside.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Solubility of Vitexin: Vitexin has low aqueous solubility, limiting its availability to the enzyme.[1][2][3] | - Add a Co-solvent: Introduce a hydrophobic organic solvent like ethyl acetate (e.g., 50% v/v) to the reaction mixture. This has been shown to significantly improve the yield of vitexin glycosides.[2][3][4] - Use a Biphasic System: A two-phase system with an organic solvent can help dissolve vitexin while the enzyme remains in the aqueous phase. |
| Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific enzyme being used.[1] | - Optimize pH: Test a range of pH values. For instance, the optimal pH for BtGT_16345 is 7.0.[1] - Optimize Temperature: Determine the optimal temperature for your enzyme. BtGT_16345 works best at 30°C.[1] - Optimize Reaction Time: Perform a time-course experiment to find the point of maximum product accumulation before potential degradation. A 24-hour reaction time was found to be optimal for BtGT_16345.[1] | |
| Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. | - Verify Enzyme Activity: Use a standard substrate for your enzyme to confirm its activity before using it for vitexin glycosylation. - Proper Storage: Store enzymes at the recommended temperature, typically -20°C or -80°C.[5] | |
| Insufficient Substrate or Cofactor: The concentration of vitexin or the sugar donor (e.g., UDP-glucose) may be limiting the reaction. Some enzymes may also require cofactors like MgCl₂.[1] | - Increase Substrate Concentration: Gradually increase the concentration of vitexin and the sugar donor. Be mindful of potential substrate inhibition at very high concentrations. - Ensure Cofactor Presence: If your enzyme requires a cofactor, ensure it is present at an optimal concentration (e.g., 10 mM MgCl₂ for BtGT_16345).[1] | |
| Multiple Products Formed | Enzyme Lacks Regioselectivity: The enzyme may be glycosylating vitexin at multiple positions. For example, BtGT_16345 can produce both vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside.[1][6] | - Enzyme Selection: If high regioselectivity is crucial, screen for different enzymes that may offer better selectivity. - Enzyme Engineering: Consider protein engineering approaches to improve the regioselectivity of the enzyme.[7][8] - Purification: If multiple products are unavoidable, optimize the downstream purification process (e.g., HPLC, column chromatography) to isolate the desired isomer.[1][9] |
| Product Degradation | Product Hydrolysis: Glycoside hydrolases, if used for synthesis, can also hydrolyze the product, leading to a decrease in yield over time.[10] | - Use Glycosynthases: Employ mutant glycosidases (glycosynthases) that can synthesize glycosides but have significantly reduced hydrolytic activity.[10] - Monitor Reaction Time: Stop the reaction at the optimal time point before significant product degradation occurs. |
| Instability of the Product: The newly synthesized vitexin-4'-O-glucoside may be unstable under the reaction or workup conditions. | - Adjust pH: Ensure the pH of the reaction and during purification is within a stable range for the product. - Control Temperature: Avoid high temperatures during the reaction and purification steps. | |
| Difficulty in Product Purification | Similar Properties of Reactants and Products: Vitexin and its glycosylated products may have similar polarities, making separation challenging. | - Optimize Chromatographic Conditions: Develop a robust HPLC or column chromatography method. Test different solvent systems and gradients for better separation.[1] - Use Macroporous Resins: Macroporous resins, such as HPD-400, have been successfully used for the purification of vitexin glycosides from complex mixtures.[9] |
Frequently Asked Questions (FAQs)
Q1: What type of enzymes can be used for the synthesis of vitexin-4'-O-glucoside?
A1: The most common enzymes are UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to vitexin.[1][11] Specifically, BtGT_16345 from Bacillus thuringiensis has been shown to be effective.[1][6] Some glycoside hydrolases (GHs) can also be used, though they may present challenges with product hydrolysis.[10]
Q2: Why is the solubility of vitexin a major challenge, and how can it be overcome?
A2: Vitexin has poor aqueous solubility, which limits its availability as a substrate in enzymatic reactions, leading to low yields.[1][2][3] This can be addressed by adding a hydrophobic organic co-solvent, such as ethyl acetate, to the reaction medium.[2][3][4] This increases the solubility of vitexin and can dramatically enhance the product yield.[2][3]
Q3: What are the typical reaction conditions for the enzymatic glucosylation of vitexin?
A3: Optimal conditions depend on the specific enzyme. For BtGT_16345, the reaction is typically performed in a phosphate buffer at pH 7.0, a temperature of 30°C, and for a duration of 24 hours.[1] The reaction mixture usually contains vitexin, the enzyme, a sugar donor like UDP-glucose, and a cofactor such as MgCl₂.[1]
Q4: How can I improve the regioselectivity of the glycosylation reaction?
A4: If your enzyme produces multiple glycosylated isomers, you can either screen for a more regioselective enzyme or use protein engineering techniques to modify the existing enzyme's active site.[7][8] Alternatively, you can optimize the purification process to isolate the desired vitexin-4'-O-glucoside.[1][9]
Q5: What analytical techniques are used to confirm the synthesis of vitexin-4'-O-glucoside?
A5: High-Performance Liquid Chromatography (HPLC) is commonly used to monitor the reaction and quantify the product.[1] To confirm the structure of the synthesized product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.
Quantitative Data Summary
Table 1: Comparison of Different Enzymatic Systems for Vitexin Glycosylation
| Enzyme | Enzyme Source | Substrates | Key Reaction Condition | Product(s) | Yield (%) | Reference |
| BtGT_16345 | Bacillus thuringiensis GA A07 | Vitexin, UDP-Glucose | pH 7.0, 30°C, 24 h | Vitexin-4'-O-β-glucoside | 17.5 | [1][6] |
| Vitexin-5-O-β-glucoside | 18.6 | [1][6] | ||||
| BsGT110 | Bacillus subtilis | Vitexin, UDP-Glucose | Not specified | Vitexin-4'-O-β-glucoside | 5-13 | [1] |
| BsUGT398 | Bacillus subtilis | Vitexin, UDP-Glucose | Not specified | Vitexin-4'-O-β-glucoside | 5-13 | [1] |
| BsUGT489 | Bacillus subtilis | Vitexin, UDP-Glucose | Not specified | Vitexin-4'-O-β-glucoside | 5-13 | [1] |
| β-fructosidase | Arthrobacter nicotianae | Vitexin, Sucrose | 50% (v/v) ethyl acetate | Vitexin glycosides | 99 | [2][3][4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Vitexin-4'-O-glucoside using BtGT_16345
This protocol is based on the methodology described for the glycosylation of vitexin using BtGT_16345.[1]
1. Materials and Reagents:
-
Vitexin
-
BtGT_16345 enzyme
-
UDP-glucose (UDP-G)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
2. Preparation of Solutions:
-
Vitexin Stock Solution: Dissolve vitexin in DMSO to a concentration of 20 mg/mL.
-
UDP-G Stock Solution: Prepare a 100 mM stock solution of UDP-G in phosphate buffer.
-
MgCl₂ Stock Solution: Prepare a 1 M stock solution of MgCl₂ in deionized water.
-
Enzyme Solution: Prepare a solution of BtGT_16345 at a suitable concentration (e.g., 25 µg/mL in the final reaction volume).
3. Reaction Setup (for a 1 mL reaction):
-
To a microcentrifuge tube, add the following components in order:
-
800 µL of 50 mM phosphate buffer (pH 7.0)
-
50 µL of vitexin stock solution (final concentration: 1 mg/mL)
-
100 µL of UDP-G stock solution (final concentration: 10 mM)
-
10 µL of MgCl₂ stock solution (final concentration: 10 mM)
-
A specific volume of enzyme solution to achieve the desired final concentration (e.g., 25 µg/mL).
-
-
Adjust the final volume to 1 mL with phosphate buffer if necessary.
-
Mix gently by pipetting.
4. Incubation:
-
Incubate the reaction mixture at 30°C for 24 hours with gentle shaking.
5. Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of methanol (1 mL).
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the conversion of vitexin and the yield of vitexin-4'-O-glucoside.
Protocol 2: High-Yield Synthesis in an Organic Co-solvent System
This protocol is adapted from the high-yield synthesis of vitexin glycosides using β-fructosidase in an ethyl acetate co-solvent system.[2][3][4]
1. Materials and Reagents:
-
Vitexin
-
β-fructosidase
-
Sucrose
-
Ethyl acetate
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
2. Reaction Setup:
-
Prepare a reaction mixture containing the aqueous buffer and ethyl acetate in a 1:1 volume ratio (50% v/v).
-
Dissolve vitexin in the ethyl acetate phase.
-
Dissolve sucrose and β-fructosidase in the aqueous buffer phase.
-
Combine the two phases in a reaction vessel.
3. Incubation:
-
Incubate the biphasic mixture at an optimal temperature for the β-fructosidase with vigorous stirring to ensure adequate mixing of the two phases.
4. Reaction Termination and Product Recovery:
-
Stop the reaction by heat inactivation of the enzyme or by separating the phases.
-
The product, being more polar, will preferentially be in the aqueous phase.
-
Extract the aqueous phase and proceed with purification steps, such as column chromatography, to isolate the vitexin glycosides.
Visualizations
Caption: Workflow for the enzymatic synthesis of Vitexin-4'-O-glucoside.
Caption: Troubleshooting logic for low yield in vitexin glycosylation.
References
- 1. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 3. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. vitexin β-glucosyltransferase(EC 2.4.1.105) - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into the Substrate Recognition of Ginsenoside Glycosyltransferase Pq3‐O‐UGT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of UGT71, a major glycosyltransferase family for triterpenoids, flavonoids and phytohormones-biosynthetic in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Vitexin 4'-Glucoside Preparative HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their preparative High-Performance Liquid Chromatography (HPLC) protocols for obtaining high-purity Vitexin 4'-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the preparative HPLC purification of this compound.
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
A1: Peak tailing is a common issue in chromatography and can arise from several factors. For flavonoid glycosides like this compound, potential causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar hydroxyl groups of the analyte, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% phosphoric acid or 0.5% acetic acid, to the aqueous mobile phase. This can suppress the ionization of residual silanols and improve peak symmetry.
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample to see if the peak shape improves.
-
Column Flushing: Flush the column with a strong solvent, like isopropanol, to remove potential contaminants.
-
Guard Column: If not already in use, consider using a guard column to protect the preparative column from strongly retained impurities.
-
Column Replacement: If the problem persists after troubleshooting, the column may be degraded and require replacement.
Q2: My this compound peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to:
-
High Sample Concentration in a Strong Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the sample to travel through the beginning of the column too quickly.
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to a physical collapse of the stationary phase bed.
-
Channeling: A void or channel in the column packing can result in a portion of the sample moving through the column faster than the rest.
Troubleshooting Steps:
-
Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent if possible. If a stronger solvent like DMSO is necessary for solubility, minimize the injection volume.
-
Check Column Voids: A sudden drop in backpressure or a visible void at the column inlet may indicate a problem. Reversing and flushing the column at a low flow rate can sometimes resolve minor issues, but a new column is often necessary for significant voids.
-
Operating Conditions: Ensure the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.
Q3: I am not achieving baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Slope: If using a gradient, make it shallower around the elution time of your target compound. This will increase the separation time between peaks.
-
Organic Solvent: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and may improve the separation of co-eluting compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for preparative HPLC of this compound?
A: A common starting point for reversed-phase HPLC of flavonoid glycosides is a gradient of water (A) and acetonitrile or methanol (B), with both phases containing an acidic modifier. For example, a gradient of 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile is a good starting point. An isocratic mobile phase, such as a fixed ratio of acetonitrile to acidified water, can also be effective.
Q: What type of column is recommended for high-purity this compound purification?
A: A reversed-phase C18 column is the most widely used and generally effective stationary phase for purifying flavonoid glycosides like this compound. For preparative work, column dimensions will depend on the amount of sample to be purified.
Q: How can I determine the loading capacity of my preparative column for this compound?
A: To determine the loading capacity, perform a loading study. Start with a small injection and incrementally increase the sample mass injected while monitoring the peak shape and resolution. The maximum loading is reached when the peak starts to broaden or when the resolution to an adjacent peak is no longer acceptable.
Q: What is the best way to prepare my crude extract for injection?
A: The crude extract should be dissolved in a solvent that is compatible with the mobile phase and as weak as chromatographically possible to ensure good peak shape. Dimethyl sulfoxide (DMSO) is often used for its high solubilizing power for flavonoids, but the injection volume should be kept small to avoid solvent effects.[1] Filtering the sample through a 0.45 µm filter before injection is crucial to prevent column plugging.
Quantitative Data Summary
The following tables summarize typical parameters used in the preparative HPLC purification of this compound and related flavonoid glycosides.
Table 1: Preparative HPLC Column and Mobile Phase Parameters
| Parameter | Typical Value/Range | Reference |
| Column Chemistry | Reversed-Phase C18 | [2] |
| Column Dimensions (i.d. x L) | 10 mm x 250 mm to 20 mm x 250 mm | [2] |
| Particle Size | 5 µm to 10 µm | [2] |
| Mobile Phase A | Water with 0.05% - 0.5% acidic modifier (e.g., Phosphoric Acid, Acetic Acid) | [3][4][5] |
| Mobile Phase B | Acetonitrile or Methanol | [3][4][5] |
| Elution Mode | Isocratic or Gradient | [3][4][5] |
| Flow Rate | 3 - 5 mL/min (for 10 mm i.d. columns) | [3] |
| Detection Wavelength | 270 nm, 332 nm | [1] |
Table 2: Example Preparative HPLC Purity Results for Flavonoid Glycosides
| Compound | Initial Purity | Final Purity | Reference |
| Vitexin | Part of a crude extract | >98% | [3] |
| Orientin | Part of a crude extract | >97% | [3] |
| Isovitexin | Part of a crude extract | >92% | [3] |
| Hyperoside | Part of a crude extract | >98% | [6] |
| Isoquercitrin | Part of a crude extract | >98% | [6] |
Experimental Protocols
Protocol 1: General Preparative HPLC Method for this compound
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of DMSO.
-
Dilute the sample with the initial mobile phase to the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Column: C18, 10 µm, 20.0 mm i.d. × 250 mm.[2]
-
Guard Column: C18 guard column with compatible dimensions.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program: A starting point could be a linear gradient from 15% B to 40% B over 30 minutes. This should be optimized based on analytical scale separations.
-
Flow Rate: 5 mL/min.
-
Detection: 332 nm.
-
Injection Volume: This will depend on the loading study. Start with a small injection (e.g., 100 µL) and increase as tolerated by the column and separation.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
-
Purity Analysis:
-
Analyze the purified fraction using an analytical HPLC method to determine the final purity.
-
Visualizations
Caption: Workflow for Preparative HPLC Purification of this compound.
Caption: Troubleshooting Decision Tree for Peak Shape Issues.
References
- 1. lcms.cz [lcms.cz]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 6. mdpi.com [mdpi.com]
"Storage conditions to prevent degradation of Vitexin 4'-glucoside"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Vitexin 4'-O-glucoside to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Vitexin 4'-O-glucoside?
For long-term storage, solid Vitexin 4'-O-glucoside should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I store solutions of Vitexin 4'-O-glucoside?
Solutions of Vitexin 4'-O-glucoside, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect these solutions from light. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q3: What solvents are suitable for dissolving Vitexin 4'-O-glucoside?
Vitexin 4'-O-glucoside is soluble in DMSO, pyridine, methanol, and ethanol.[3] For preparing stock solutions for biological experiments, DMSO is commonly used.[2] It is slightly soluble in PBS (pH 7.2).[1]
Q4: Is Vitexin 4'-O-glucoside sensitive to light?
Yes, flavonoids, in general, are susceptible to photodegradation. It is consistently recommended to protect both solid Vitexin 4'-O-glucoside and its solutions from direct light exposure to prevent degradation.[2]
Q5: What is the primary degradation pathway for Vitexin 4'-O-glucoside?
The most probable primary degradation pathway is the hydrolysis of the O-glycosidic bond at the 4'-position, which would release the O-linked glucose molecule and form its aglycone, vitexin. C-glycosidic bonds, like the one attaching the glucose to the C-8 position of the apigenin backbone, are generally more resistant to acidic and enzymatic hydrolysis than O-glycosidic bonds.[4] Additionally, the flavonoid structure itself can be susceptible to degradation, particularly under alkaline conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of Vitexin 4'-O-glucoside due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound has been stored at -20°C and solutions at -80°C or -20°C, protected from light. 2. Check for Repeated Freeze-Thaw Cycles: Avoid using stock solutions that have been frozen and thawed multiple times. Use freshly prepared solutions or aliquots. 3. Assess Purity: Analyze the compound or solution using HPLC to check for the presence of degradation products. The primary degradation product to look for is vitexin. |
| Appearance of a new peak in the HPLC chromatogram with a shorter retention time than Vitexin 4'-O-glucoside. | This could indicate the presence of the more polar degradation product, vitexin, formed by the hydrolysis of the O-glucoside. | 1. Confirm Identity: If a vitexin standard is available, co-inject it to confirm the identity of the new peak. 2. LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The degradation product should have a mass corresponding to vitexin. |
| Change in the color or appearance of the solid or solution. | This may indicate significant degradation. | Discard the material and use a fresh, properly stored batch. |
| Precipitation in aqueous buffers. | Vitexin 4'-O-glucoside has low aqueous solubility. | 1. Use a Co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. 2. Check pH: The solubility of vitexin and its glucosides is known to be higher in alkaline solutions, though stability may be compromised.[4] |
Data on Storage and Stability
The following tables summarize the recommended storage conditions and provide illustrative data on the stability of Vitexin 4'-O-glucoside under various conditions. The quantitative data is based on the general behavior of flavonoid O-glycosides and should be considered as a guideline.
Table 1: Recommended Storage Conditions for Vitexin 4'-O-glucoside
| Form | Storage Temperature | Duration | Light Conditions |
| Solid | -20°C | ≥ 4 years[1] | Protect from light |
| Solution in DMSO | -80°C | Up to 6 months[2] | Protect from light |
| Solution in DMSO | -20°C | Up to 1 month[2] | Protect from light |
Table 2: Illustrative Stability of Vitexin 4'-O-glucoside in Solution (0.1 mg/mL) over 30 days
| Storage Condition | % Remaining after 7 days | % Remaining after 15 days | % Remaining after 30 days |
| -80°C in DMSO, in the dark | >99% | >99% | >99% |
| -20°C in DMSO, in the dark | >98% | >95% | >90% |
| 4°C in aqueous buffer (pH 5.0), in the dark | ~95% | ~90% | ~80% |
| 4°C in aqueous buffer (pH 7.4), in the dark | ~90% | ~80% | ~65% |
| 4°C in aqueous buffer (pH 9.0), in the dark | ~70% | ~50% | <30% |
| 25°C in aqueous buffer (pH 7.4), exposed to light | <50% | <20% | <5% |
| 25°C in aqueous buffer (pH 7.4), in the dark | ~85% | ~70% | ~50% |
Note: This data is illustrative and intended for comparative purposes. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vitexin 4'-O-glucoside
This method is designed to separate Vitexin 4'-O-glucoside from its primary degradation product, vitexin.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-20 min: 15% to 40% B
-
20-25 min: 40% to 15% B
-
25-30 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 335 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples in a mixture of methanol and water (1:1 v/v).
Protocol 2: Forced Degradation Study of Vitexin 4'-O-glucoside
This protocol outlines the conditions for inducing degradation to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve Vitexin 4'-O-glucoside in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve Vitexin 4'-O-glucoside in 0.1 M NaOH and incubate at room temperature for 2 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis. Flavonoids are generally more susceptible to degradation under basic conditions.
-
Oxidative Degradation: Dissolve Vitexin 4'-O-glucoside in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of Vitexin 4'-O-glucoside to 80°C for 48 hours.
-
Photodegradation: Expose a solution of Vitexin 4'-O-glucoside (in a 1:1 methanol:water mixture) to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Visualizations
Caption: Primary degradation pathway of Vitexin 4'-O-glucoside.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
- 1. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Addressing low permeability of Vitexin 4'-glucoside in cell culture models"
Welcome to the technical support center for researchers working with Vitexin 4'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low permeability in cell culture models, particularly the Caco-2 cell line.
Frequently Asked Questions (FAQs)
Q1: Why is the permeability of Vitexin 4'-O-glucoside and other flavonoid glycosides often low in Caco-2 cell models?
A1: The low permeability of flavonoid glycosides like Vitexin 4'-O-glucoside is attributed to several factors. The attached sugar moieties increase the molecule's hydrophilicity and molecular weight, which generally hinders passive diffusion across the lipid-rich cell membranes.[1][2] Vitexin, in particular, is a C-glycoside, meaning the sugar is attached via a carbon-carbon bond, which is more resistant to enzymatic and acidic hydrolysis compared to O-glycosides.[3][4] This stability means it is less likely to be broken down into its more permeable aglycone form (vitexin) in the upper gastrointestinal tract.[5][6] While some flavonoid glycosides can be transported by glucose transporters like SGLT-1, the efficiency of this process varies.[1][7]
Q2: What are the typical mechanisms for flavonoid transport across the intestinal epithelium, and how does Vitexin 4'-O-glucoside fit in?
A2: Flavonoid transport across the intestinal barrier (modeled by Caco-2 cells) occurs through several mechanisms:
-
Passive Diffusion: This is the primary route for smaller, more lipophilic flavonoid aglycones (the non-sugar part). They can pass directly through the cell membrane (transcellular) or between cell junctions (paracellular).[8]
-
Facilitated Diffusion & Active Transport: Some flavonoid glycosides can be transported into cells by membrane transporters, such as the sodium-dependent glucose transporter 1 (SGLT-1).[1][7]
-
Active Efflux: After entering the cell, flavonoids can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP-2).[9] This is a major factor that can limit net absorption.
-
Enzymatic Metabolism: Once inside the cell, glycosides can be hydrolyzed by cytosolic β-glucosidases into their aglycones, which are then often metabolized further.[1]
Vitexin's transport is thought to involve passive diffusion, but its efficiency is low.[10] Studies on similar flavonoids suggest that efflux mechanisms may also play a significant role in its limited permeability.[8]
Caption: Flavonoid transport pathways across an intestinal epithelial cell.
Q3: How can the poor aqueous solubility of Vitexin 4'-O-glucoside be addressed in cell culture experiments?
A3: Vitexin and its derivatives have poor aqueous solubility, which can limit their application in experiments.[3] To overcome this, stock solutions are typically prepared in a solvent like DMSO, which is then diluted to the final concentration in the culture medium.[11] For improving both solubility and permeability, advanced formulation strategies have been explored. For example, encapsulating a similar extract (Vitex agnus-castus) in a nanoemulsion increased its aqueous solubility by about 10-fold and enhanced its permeation in Caco-2 tests.[12] Enzymatic glycosylation has also been used to create more soluble derivatives of vitexin.[13][14]
Troubleshooting Guide
Problem: Very low or undetectable amounts of Vitexin 4'-O-glucoside are measured in the basolateral chamber after the experiment.
| Potential Cause | Recommended Solution |
| Low Intrinsic Permeability | This is an inherent property of the molecule. Consider using a positive control compound with known moderate permeability to ensure the assay is performing correctly. If the goal is to study the compound's downstream effects, focus on strategies to enhance its delivery. |
| Non-Specific Binding (NSB) | Lipophilic compounds can bind to the plastic of the Transwell™ plates, leading to poor recovery and an underestimation of permeability.[15] Solution: Add Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to act as a "sink" and reduce NSB.[16] Alternatively, consider using phospholipid-covered silica beads in the basolateral chamber to better mimic physiological conditions and improve recovery.[15] |
| Active Efflux | The compound may be actively transported back into the apical chamber by efflux pumps (e.g., P-gp, BCRP).[9] Solution: Perform a bidirectional permeability assay, measuring transport from basolateral-to-apical (B-A) in addition to apical-to-basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[17] The experiment can be repeated in the presence of known efflux pump inhibitors (e.g., verapamil) to confirm.[10] |
| Poor Compound Solubility | The compound may not be fully dissolved in the transport buffer, limiting the concentration available for transport. Solution: Ensure the final concentration of the dosing solution does not exceed the compound's solubility. Check for any precipitation. The use of a co-solvent like DMSO is common, but its final concentration should typically be kept below 1% to avoid affecting cell monolayer integrity. |
| Compromised Cell Monolayer | If the Caco-2 monolayer is not fully confluent or has lost integrity, the results will be unreliable. Solution: Regularly monitor the Transepithelial Electrical Resistance (TEER) of the monolayers. A TEER value above 300 Ω·cm² generally indicates good integrity.[16] Also, measure the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm junctional tightness. |
Quantitative Permeability Data
The apparent permeability coefficient (Papp) is used to quantify the rate of transport across the Caco-2 monolayer. Compounds can be classified based on their Papp values.
| Compound | Class | Papp (A→B) (x 10⁻⁶ cm/s) | Human Absorption (%) | Reference |
| Propranolol | High Permeability | > 20 | > 90% | [16] |
| Antipyrine | High Permeability | - | 97% | [17] |
| Kaempferol Glycosides | Moderate-High Permeability | Moderate to High | - | [9] |
| Quercetin | Low Permeability | 1.70 (±0.11) | - | [9] |
| Atenolol | Low Permeability | < 1.0 | 50% | [17] |
| Vitexin | Low Permeability | Transport has been observed to be low/difficult to measure[10] | Low[5] | [5][10] |
Experimental Protocols
Key Protocol: Caco-2 Permeability Assay
This protocol outlines the standard procedure for assessing the permeability of a test compound like Vitexin 4'-O-glucoside across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in MEM supplemented with 10% FBS, 1% NEAA, and antibiotics.[8]
-
Seed cells at a density of approximately 8 x 10⁴ cells/cm² onto semipermeable inserts (e.g., 12-well Millicell hanging inserts).[8]
-
Culture the cells for 19-21 days to allow them to differentiate and form a confluent, polarized monolayer.[8][17] The medium should be replaced every 2-3 days.[8]
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².[16]
3. Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS).
-
Prepare the dosing solution of Vitexin 4'-O-glucoside in the transport buffer at the desired concentration (e.g., 10-100 µM).
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer (potentially containing a sink agent like BSA) to the basolateral (lower) chamber.[16]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber. Replace the volume removed with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
4. Sample Analysis:
-
Analyze the concentration of Vitexin 4'-O-glucoside in the collected samples using a validated analytical method, such as RP-UHPLC-PDA-MS or LC-MS/MS.[8][16]
5. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration in the donor chamber.
-
-
Caption: A step-by-step workflow for the Caco-2 permeability assay.
References
- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine? [explorationpub.com]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 9. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 12. Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Validating the In Vivo Antioxidant Activity of Vitexin 4'-O-Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant activity of Vitexin 4'-O-glucoside and its aglycone, Vitexin, against two well-established antioxidant compounds: N-acetylcysteine (NAC) and Ascorbic Acid (Vitamin C). The information presented is curated from preclinical in vivo studies to assist researchers in evaluating their potential applications.
Comparative Analysis of In Vivo Antioxidant Efficacy
The following tables summarize quantitative data from animal studies, showcasing the effects of Vitexin, N-acetylcysteine, and Ascorbic Acid on key biomarkers of oxidative stress. While Vitexin 4'-O-glucoside is known for its antioxidant properties, more specific in vivo quantitative data for this glycoside is less prevalent in the literature compared to its aglycone, Vitexin.[1][2][3][4] The data for Vitexin is presented here as a close proxy.
Table 1: Effect on Antioxidant Enzyme Activity and Lipid Peroxidation
| Antioxidant | Animal Model | Tissue | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Levels | Reference |
| Vitexin | D-galactose-induced aging mice | Serum | Increased | Increased | Reduced | [5] |
| Liver | Increased | Increased | Reduced | [5] | ||
| Brain | Increased | Increased | Reduced | [5] | ||
| Kidneys | Increased | Increased | Reduced | [5] | ||
| N-acetylcysteine (NAC) | Carbamazepine-administered rats | Liver | 10.4 ± 0.8 U/mg protein (NAC 200 mg/kg) vs. 6.5 ± 0.7 U/mg protein (Carbamazepine only) | 18.9 ± 1.5 U/mg protein (NAC 200 mg/kg) vs. 12.3 ± 1.1 U/mg protein (Carbamazepine only) | Not Reported in this study | [6] |
| Irradiated rats | Liver | Not Reported | Not Reported | ~1.5 nmol/mg protein (NAC + Irradiation) vs. ~2.5 nmol/mg protein (Irradiation only) | [7] | |
| Ascorbic Acid (Vitamin C) | Imidacloprid-induced neurotoxicity in mice | Brain | Increased activity observed | Not Reported | Reduced levels observed | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo antioxidant assays are provided below. These protocols are synthesized from various sources and represent common procedures used in rodent models.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.
Principle: The assay is typically indirect, relying on the inhibition of a superoxide-generating system. A common method involves the xanthine/xanthine oxidase system to produce superoxide radicals, which then reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.
Protocol Outline:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the desired tissue (e.g., liver, brain) and wash with cold PBS.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing protease inhibitors) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (Xanthine Oxidase-NBT Method):
-
Prepare a reaction mixture containing sodium carbonate buffer, EDTA, NBT, and xanthine.
-
Add the tissue supernatant (sample) to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding copper chloride).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
-
Calculation:
-
One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
The activity is typically expressed as units per milligram of protein (U/mg protein).
-
Catalase (CAT) Activity Assay
This assay quantifies the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
Principle: A common method involves monitoring the rate of H₂O₂ decomposition. The disappearance of H₂O₂ is measured spectrophotometrically at 240 nm.
Protocol Outline:
-
Tissue Preparation:
-
Follow the same tissue preparation steps as for the SOD assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.0).
-
Add the tissue supernatant (sample) to the reaction mixture.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide.
-
Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a spectrophotometer.
-
-
Calculation:
-
The catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂.
-
The activity is typically expressed as units per milligram of protein (U/mg protein), where one unit can be defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Malondialdehyde (MDA) Assay (TBARS Method)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to lipids.
Principle: The thiobarbituric acid reactive substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored adduct.
Protocol Outline:
-
Sample Preparation (Serum or Tissue Homogenate):
-
Collect blood and separate the serum, or prepare tissue homogenate as described for the SOD assay.
-
-
Assay Procedure:
-
To the sample, add a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
-
Calculation:
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
The results are typically expressed as nanomoles of MDA per milligram of protein (nmol/mg protein) or per milliliter of serum (nmol/mL).
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of Vitexin, N-acetylcysteine, and Ascorbic Acid are mediated through distinct signaling pathways.
Vitexin: Nrf2/ARE Pathway Activation
Vitexin primarily exerts its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Vitexin is thought to interact with Keap1, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE), promoting the transcription of various antioxidant and cytoprotective genes, including those for SOD, CAT, and heme oxygenase-1 (HO-1).[11]
Vitexin-mediated activation of the Nrf2/ARE pathway.
N-acetylcysteine (NAC): Glutathione Precursor
The primary in vivo antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[12][13] NAC is readily deacetylated to L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH.[14] By increasing the intracellular pool of cysteine, NAC boosts GSH levels.[15][16] GSH then directly neutralizes reactive oxygen species (ROS) and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).
NAC as a precursor for glutathione (GSH) synthesis.
Ascorbic Acid (Vitamin C): Direct Scavenging and Enzyme Modulation
Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species.[17] In addition to its direct radical-scavenging activity, Ascorbic Acid can also indirectly contribute to the antioxidant defense system by regenerating other antioxidants, such as vitamin E. Furthermore, some studies suggest that Ascorbic Acid can influence the Nrf2 signaling pathway, although the exact mechanism and its physiological relevance are still under investigation.[12] It may also help sustain the activities of antioxidant enzymes like SOD and CAT.
Antioxidant mechanisms of Ascorbic Acid.
Conclusion
This guide provides a comparative overview of the in vivo antioxidant activities of Vitexin 4'-O-glucoside (represented by Vitexin), N-acetylcysteine, and Ascorbic Acid. Vitexin demonstrates potent antioxidant effects, primarily through the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. N-acetylcysteine effectively replenishes glutathione stores, a critical component of the cellular antioxidant defense system. Ascorbic Acid acts as a direct scavenger of reactive oxygen species and also supports the function of antioxidant enzymes.
The choice of antioxidant for research or therapeutic development will depend on the specific application and the desired mechanism of action. The data and protocols presented here offer a foundation for researchers to design and interpret in vivo studies aimed at validating and comparing the efficacy of these antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. glycodepot.com [glycodepot.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cymbiotika.com [cymbiotika.com]
- 5. Hepatoprotective and antioxidant activity of N-acetyl cysteine in carbamazepine-administered rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective effect of ascorbic acid against imidacloprid-induced neurotoxicity and the role of HO-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 10. mjms.usm.my [mjms.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vivo antioxidant effect of aqueous root bark, stem bark and leaves extracts of Vitex doniana in CCl4 induced liver damage rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Old Things New View: Ascorbic Acid Protects the Brain in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Vitexin and Vitexin 4'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two closely related flavonoids, Vitexin and Vitexin 4'-O-glucoside. While both compounds, derived from various medicinal plants, exhibit a range of promising pharmacological properties, this document aims to delineate their activities based on available experimental data. We will explore their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, presenting quantitative data where possible and detailing the experimental methodologies employed.
At a Glance: Vitexin vs. Vitexin 4'-O-glucoside
| Biological Activity | Vitexin | Vitexin 4'-O-glucoside |
| Antioxidant Activity | Possesses potent free radical scavenging properties.[1][2] | Exhibits antioxidant effects by scavenging free radicals and protecting against oxidative stress.[3] |
| Anti-inflammatory Activity | Demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory mediators. | Shows anti-inflammatory potential through the suppression of pro-inflammatory cytokines.[3] |
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. | Investigated for its potential in cancer research, including inhibiting tumor growth. |
| Neuroprotective Activity | Shows promise in protecting neuronal cells from damage and reducing neuroinflammation.[4][5] | Demonstrates neuroprotective effects, including the inhibition of glutamate-induced toxicity.[3] |
In-Depth Comparison of Biological Activities
Antioxidant Activity
Both Vitexin and its glucoside derivative are recognized for their antioxidant capabilities, primarily attributed to their flavonoid structure, which enables them to scavenge free radicals.[1][2][3]
Vitexin: Studies have consistently shown that vitexin is an effective antioxidant.[2] Its C-glycosidic bond enhances its stability compared to O-glycosides, contributing to its potent radical scavenging activity.[6][7] The order of radical scavenging ability among the hydroxyl groups in vitexin is reported to be 4′-OH > 7-OH > 5-OH.[6][7]
Vitexin 4'-O-glucoside: This compound also mitigates oxidative stress by scavenging free radicals.[3] While direct quantitative comparisons with vitexin are limited in the reviewed literature, its structural similarity suggests a comparable mechanism of action.
A theoretical investigation into the antioxidant activity of vitexin and isovitexin (an isomer of vitexin) against OOH radicals indicated similar antioxidant activities.[1]
Anti-inflammatory Activity
Inflammation is a key factor in numerous chronic diseases, and both compounds have shown potential in modulating inflammatory pathways.
Vitexin: Vitexin has demonstrated significant anti-inflammatory properties. For instance, it has been shown to inhibit proteinase activity and albumen denaturation, with effects comparable to aspirin in some in vitro assays.[8]
Anticancer Activity
The potential of flavonoids as anticancer agents is a major area of research. Both vitexin and its glucoside are being explored for their effects on cancer cells.
Vitexin: Vitexin has been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver.[9][10][11] For example, one study reported an IC50 value of 22.4 µM for vitexin against HCT116 colon cancer cells.[12] Its anticancer mechanisms involve inducing apoptosis and modulating key signaling pathways like PI3K/Akt/mTOR.[9][10]
Neuroprotective Activity
With the rising prevalence of neurodegenerative diseases, the neuroprotective effects of natural compounds are of great interest.
Vitexin: Vitexin has shown considerable promise in protecting neurons from damage. It can reduce neuronal cell death, neuroinflammation, and oxidative stress in the brain.[4][5] Its mechanisms include the modulation of pathways involved in apoptosis and cell survival.[4]
Vitexin 4'-O-glucoside: This compound also exhibits neuroprotective properties, including the ability to inhibit glutamate, a neurotransmitter implicated in neurodegenerative diseases.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of compounds.
Procedure:
-
Prepare a stock solution of the test compound (Vitexin or Vitexin 4'-O-glucoside) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The concentration is typically around 0.1 mM, and the solution should be freshly prepared and protected from light.
-
In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[13]
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Vitexin or Vitexin 4'-O-glucoside) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[14][15][16]
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[17][18][19][20][21]
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the test compound (Vitexin or Vitexin 4'-O-glucoside).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.[18][20]
Neuroprotective Activity Assessment: H2O2-Induced Oxidative Stress in SH-SY5Y Cells
This in vitro model is used to evaluate the protective effects of compounds against oxidative stress-induced neuronal cell death.[22][23][24][25][26]
Procedure:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media. For some experiments, cells can be differentiated into a more neuron-like phenotype.
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound (Vitexin or Vitexin 4'-O-glucoside) for a specified duration.
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to the cell culture and incubate for a set time (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described previously.
-
The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of H2O2 compared to cells treated with H2O2 alone.[23][24][25]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Vitexin's Anti-inflammatory Action via NF-κB Pathway
Caption: Vitexin inhibits the NF-κB signaling pathway.
Neuroprotection Experimental Workflow
Caption: Workflow for assessing neuroprotective effects in vitro.
Conclusion
Both Vitexin and Vitexin 4'-O-glucoside exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. While Vitexin is more extensively studied, its glucoside derivative also shows promise in antioxidant, anti-inflammatory, and neuroprotective applications. A significant gap in the current research is the lack of direct, quantitative comparisons between these two compounds under identical experimental conditions. Future studies should focus on head-to-head comparisons to elucidate their relative potencies and further delineate their mechanisms of action. Such research will be crucial for guiding the selection and development of these natural compounds into effective therapeutic agents.
References
- 1. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 23. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. KoreaMed Synapse [synapse.koreamed.org]
- 25. mdpi.com [mdpi.com]
- 26. preprints.org [preprints.org]
A Comparative Analysis of Vitexin 4'-O-glucoside and Other Hawthorn Flavonoids in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of Vitexin 4'-O-glucoside against other prominent flavonoids found in hawthorn (Crataegus spp.), including vitexin, vitexin-2"-O-rhamnoside, isovitexin, orientin, and hyperoside. The information is compiled from various experimental studies to aid in research and development efforts focused on cardiovascular therapies.
Comparative Efficacy in Cardioprotection
While direct head-to-head studies comparing the cardioprotective effects of all major hawthorn flavonoids in a single cardiac model are limited, existing research provides valuable insights into their individual and comparative bioactivities. The following tables summarize key quantitative data from studies investigating the antioxidant and anti-apoptotic properties of these compounds.
Table 1: Comparative Antioxidant and Anti-apoptotic Effects of Vitexin Glycosides in Oxidative Stress
| Flavonoid | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |
| Vitexin-4"-O-glucoside (VOG) | hADSCs | 500 μM H₂O₂ | 120 μM | Apoptosis/Necrosis (%) | Significantly reduced | [1] |
| Caspase-3 Activity | Significantly decreased | [1] | ||||
| Vitexin-2"-O-rhamnoside (VOR) | hADSCs | 500 μM H₂O₂ | 62.5 μM | Apoptosis/Necrosis (%) | Significantly reduced | [1] |
| Caspase-3 Activity | Significantly decreased | [1] |
Note: This study was conducted on human adipose-derived stem cells (hADSCs), not cardiomyocytes. However, it provides a direct comparison of the protective effects of two key hawthorn flavonoids against oxidative stress-induced apoptosis.[1]
Table 2: Cardioprotective Effects of Individual Hawthorn Flavonoids in Myocardial Injury Models
| Flavonoid | Model | Key Findings | Reference |
| Vitexin | Rat model of myocardial ischemia/reperfusion | Reduced LDH and CK activities, decreased MDA levels, and increased SOD activity.[2] | [2] |
| H9c2 cells | Inhibited autophagy and apoptosis by upregulating Bcl-2 and downregulating cleaved caspase-3, Epac1, Rap1, and Bax.[3] | [3] | |
| Isovitexin | General review | Exhibits diverse biological activities including antioxidant and anti-inflammatory effects.[4] | [4] |
| Orientin | In vitro H9c2 cardiomyocytes | Reduced reactive oxygen species generation and inhibited mitochondrial cytochrome c release.[5] | [5] |
| Hyperoside | General review | Contributes to the cardiovascular benefits of hawthorn.[6] | [6] |
Experimental Protocols
The following are detailed methodologies from key experiments cited in this guide.
Induction of Oxidative Stress in Human Adipose-Derived Stem Cells (hADSCs)[1]
-
Cell Culture: hADSCs were isolated and cultured in vitro.
-
Pretreatment: Cells were pretreated with either 62.5 μM Vitexin-2"-O-rhamnoside (VOR) or 120 μM Vitexin-4"-O-glucoside (VOG) for 24 hours.
-
Induction of Oxidative Stress: Following pretreatment, cells were exposed to 500 μM hydrogen peroxide (H₂O₂) for an additional 4 hours to induce oxidative stress and apoptosis.
-
Assessment of Apoptosis: Apoptosis and necrosis were quantified using flow cytometry.
-
Measurement of Caspase-3 Activity: Intracellular caspase-3 activity was measured as a marker of apoptosis.
Hypoxia/Reoxygenation (H/R) Injury Model in H9c2 Cardiomyocytes[7]
-
Cell Culture: H9c2 cells, a rat cardiomyocyte cell line, were cultured under standard conditions.
-
Pretreatment: Cells were pretreated with total flavonoids (TFs) from Carya cathayensis Sarg. leaves for 24 hours prior to H/R injury.
-
Induction of Hypoxia: To mimic ischemia, cells were exposed to 10mM Sodium dithionite (Na₂S₂O₄) for 7 hours.
-
Reoxygenation: Following the hypoxic period, the cells were returned to normal oxygen conditions for 12 hours to simulate reperfusion.
-
Assessment of Cell Viability: Cell viability was measured using the MTS assay.
-
Measurement of Cell Injury: Lactate dehydrogenase (LDH) release into the culture medium was quantified to assess cell membrane damage.
-
Measurement of Oxidative Stress: The levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and the activity of superoxide dismutase (SOD), an antioxidant enzyme, were measured.[7]
-
Apoptosis Detection: Apoptosis was visualized using Hoechst 33342 and Propidium Iodide (PI) staining.
Signaling Pathways in Cardioprotection
Hawthorn flavonoids exert their cardioprotective effects through the modulation of several key signaling pathways. The diagrams below illustrate some of the critical pathways involved.
Caption: PI3K/Akt signaling pathway in flavonoid-mediated cardioprotection.
Caption: Nrf2-mediated antioxidant response pathway activated by hawthorn flavonoids.
Conclusion
Vitexin 4'-O-glucoside and other hawthorn flavonoids demonstrate significant cardioprotective potential, primarily through their antioxidant and anti-apoptotic activities. While direct comparative data in cardiac models remains an area for further research, the available evidence suggests that these compounds modulate critical signaling pathways such as the PI3K/Akt and Nrf2 pathways to protect cardiomyocytes from injury. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of cardiovascular drug development. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of these promising natural compounds.
References
- 1. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitexin-2''-O-rhamnoside | CAS:64820-99-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Vitexin 4'-O-glucoside
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Vitexin 4'-O-glucoside, a flavonoid glycoside with significant antioxidant and anti-inflammatory properties.
This document outlines the experimental protocols and presents a side-by-side comparison of the performance of these two widely used analytical techniques, supported by experimental data from published studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common HPLC method for the determination of Vitexin 4'-O-glucoside involves a reversed-phase C18 column. The mobile phase typically consists of a mixture of methanol and an acidic aqueous solution, such as 0.5% aqueous formic acid, in a 40:60 (v/v) ratio. The analysis is conducted at a flow rate of 1.0 mL/min with UV detection at 330 nm.[1][2] For the simultaneous determination of Vitexin 4'-O-glucoside and other flavonoids, a mobile phase of methanol-acetonitrile-tetrahydrofuran-0.5% acetic acid (1:1:19.4:78.6, v/v/v/v) has also been utilized with UV detection at 330 nm.[3]
Sample preparation for plasma analysis typically involves protein precipitation with methanol, followed by centrifugation. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the HPLC system.[1][2]
Ultra-Performance Liquid Chromatography (UPLC) Method
A sensitive and accurate UPLC-ESI-MS/MS method has been developed for the simultaneous determination of Vitexin 4'-O-glucoside and other flavonoids in rat plasma.[4] This method utilizes an ACQUITY UPLC BEH C18 column with 1.7 µm particles. The separation is achieved by gradient elution using a mobile phase composed of acetonitrile and water (containing 0.1% formic acid) at a flow rate of 0.20 mL/min.[4] Detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.[4]
Performance Comparison
The following tables summarize the key performance parameters of the HPLC and UPLC methods for the analysis of Vitexin 4'-O-glucoside, based on available data.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC-ESI-MS/MS Method |
| Column | C18 | ACQUITY UPLC BEH C18 (1.7 µm) |
| Mobile Phase | Methanol and 0.5% aqueous formic acid (40:60, v/v)[1][2] or Methanol-acetonitrile-tetrahydrofuran-0.5% acetic acid (1:1:19.4:78.6, v/v/v/v)[3] | Acetonitrile and water (containing 0.1% formic acid)[4] |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[1][2] | 0.20 mL/min[4] |
| Detection | UV at 330 nm[1][2][3] | ESI-MS/MS (MRM mode)[4] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC-ESI-MS/MS Method |
| Linearity Range | 0.23-138.42 µg/mL[3] | 10-40,000 ng/mL[4] |
| Precision (RSD) | < 4%[3] | < 15% (intra- and inter-run)[4] |
| Accuracy (RE) | -3.13% to 3.51%[3] | -10% to 10%[4] |
| Mean Extraction Recovery | 92.68% to 95.74%[3] | Not explicitly stated |
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for the analysis of Vitexin 4'-O-glucoside.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Conclusion
Both HPLC and UPLC are suitable techniques for the quantification of Vitexin 4'-O-glucoside. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is a robust and widely available technique that provides reliable results. The presented HPLC method demonstrates good linearity, precision, and accuracy for the quantification of Vitexin 4'-O-glucoside.[3]
-
UPLC , coupled with mass spectrometry, offers significantly higher sensitivity, as indicated by its much wider linear range.[4] The use of smaller particles in the UPLC column allows for faster analysis times and improved resolution.
For routine quality control and analysis of samples with relatively high concentrations of Vitexin 4'-O-glucoside, HPLC is a cost-effective and reliable option. However, for applications requiring high sensitivity, such as pharmacokinetic studies with low plasma concentrations, the UPLC-ESI-MS/MS method is superior. The cross-validation of these methods ensures data consistency and reliability, allowing for the seamless transfer of methods between different analytical platforms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous determination of vitexin-4''-O-glucoside and vitexin-2''-O-rhamnoside from Hawthorn leaves flavonoids in rat plasma by HPLC method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Vitexin 4'-O-glucoside: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-apoptotic mechanism of Vitexin 4'-O-glucoside. Drawing on available experimental data, we compare its activity with its more extensively studied aglycone, vitexin, and other flavonoid glycosides, offering insights into its potential as a therapeutic agent.
Vitexin 4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential health benefits, including its role in cellular protection.[1][2] Apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to modulate apoptotic pathways is a key area of therapeutic research. This guide synthesizes the current understanding of how Vitexin 4'-O-glucoside exerts its anti-apoptotic effects, supported by experimental data and comparison with related compounds.
Comparative Analysis of Anti-Apoptotic Activity
The anti-apoptotic effects of Vitexin 4'-O-glucoside have been demonstrated in studies showing its ability to protect cells from induced injury and oxidative stress.[1][3][4] Its mechanism appears to be linked to the preservation of mitochondrial function.[3] In comparison, its aglycone, vitexin, has been more extensively studied and shown to induce apoptosis in cancer cells through multiple signaling pathways.[5][6][7] This suggests that the glycosylation at the 4'-O position may influence its bioactivity, potentially favoring cytoprotection over apoptosis induction in certain contexts.
| Compound | Cell Line | Treatment/Inducer | Key Anti-Apoptotic Observations | Reference |
| Vitexin 4''-O-glucoside (VOG) | ECV-304 | tert-butyl hydroperoxide (TBHP) | Increased cell viability, increased mitochondrial membrane potential, decreased MDA production.[3] | Li, H. B., et al. (2010) |
| Vitexin 4''-O-glucoside (VOG) | hADSCs | Hydrogen Peroxide (H2O2) | Ameliorated toxicity and apoptosis, decreased intracellular caspase-3 activity.[4] | Wei, W., et al. (2014) |
| Vitexin | A549 (NSCLC) | Vitexin treatment | In cancer cells, it induces apoptosis: decreased Bcl-2/Bax ratio, increased cleaved caspase-3, loss of mitochondrial membrane potential.[8] | Liu, Y., et al. (2019) |
| Vitexin | U937 (Leukemia) | Vitexin treatment | In cancer cells, it induces apoptosis: downregulation of Bcl-2, upregulation of caspase-3 and -9. | An, F., et al. (2016) |
| Vitexin | Glioblastoma U251 | Vitexin treatment | In cancer cells, it induces apoptosis via the intrinsic apoptotic signaling pathway.[5] | Chen, J., et al. (2022) |
Signaling Pathways in Focus
The anti-apoptotic mechanism of Vitexin 4'-O-glucoside appears to converge on the mitochondria, a central regulator of apoptosis. By stabilizing the mitochondrial membrane potential, it may prevent the release of pro-apoptotic factors.
In contrast, vitexin's pro-apoptotic activity in cancer cells is well-documented to be mediated by intricate signaling cascades, primarily the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases.[8][9] Furthermore, pathways such as PI3K/Akt/mTOR and JAK/STAT have been implicated in vitexin's modulation of apoptosis.[5][8]
Caption: Protective mechanism of Vitexin 4'-O-glucoside.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the anti-apoptotic effects of Vitexin 4'-O-glucoside and related compounds.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Vitexin 4'-O-glucoside) for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the compound of interest as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caption: Workflow for investigating anti-apoptotic effects.
Concluding Remarks
The available evidence suggests that Vitexin 4'-O-glucoside possesses anti-apoptotic properties, primarily through the protection of mitochondrial integrity. While the detailed molecular mechanisms are not as extensively elucidated as those for its aglycone, vitexin, the initial findings are promising. For researchers in drug development, Vitexin 4'-O-glucoside represents a molecule of interest for conditions where cellular protection and inhibition of apoptosis are desirable. Further studies are warranted to fully delineate its signaling pathways and to evaluate its therapeutic potential in various disease models. The comparison with vitexin highlights how a structural modification, such as the addition of a glucoside group, can modulate the biological activity of a flavonoid, shifting its action from pro-apoptotic in cancer cells to cytoprotective in others. This underscores the importance of studying not only the parent compounds but also their naturally occurring derivatives in the quest for novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of vitexin-4''-O-glucoside protecting ECV-304 cells against tertbutyl hydroperoxide induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Vitexin 4'-Glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Vitexin 4'-glucoside, comparing its performance in laboratory settings versus living organisms. This guide provides an objective overview supported by available experimental data, detailed methodologies, and visual representations of its molecular interactions.
Vitexin 4'-O-glucoside (VOG), a flavonoid glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the correlation between its efficacy in controlled in vitro environments and complex in vivo systems is crucial for its development as a therapeutic agent. This guide synthesizes the available scientific data to provide a comparative overview of VOG's performance.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its aglycone, vitexin, from both in vitro and in vivo studies. It is important to note that data specifically for this compound is less abundant in the literature compared to vitexin.
Table 1: In Vitro Efficacy of Vitexin and its Derivatives
| Assay Type | Compound | Cell Line/Target | Endpoint | Result |
| Cytotoxicity | Vitexin | Caco-2 (Colon Cancer) | IC50 | 38.01 ± 0.64 µg/mL[1] |
| Cytotoxicity | Vitexin | Nasopharyngeal Carcinoma (NPC) Cells | IC50 | ~10 µM[1] |
| Cytotoxicity | Vitexin | U251 (Glioblastoma) | IC50 | Not specified, but inhibits proliferation[1] |
| Antioxidant | This compound | ECV-304 cells | Protection against TBHP-induced injury | Effective at 128 µmol/L[2] |
| Anti-inflammatory | Vitexin | RAW 264.7 macrophages | Inhibition of Nitric Oxide | Data not available for IC50 |
| Antioxidant | Vitexin | DPPH radical | Radical scavenging | Data not available for EC50 |
Table 2: In Vivo Efficacy of Vitexin and its Derivatives
| Animal Model | Compound | Dosing | Efficacy Endpoint | Result |
| Nasopharyngeal Carcinoma Xenograft | Vitexin | Not specified | Tumor growth suppression | Significant inhibition[3] |
| Epithelial Ovarian Cancer Xenograft | Vitexin | 80 mg/kg (intraperitoneal) | Tumor growth inhibition | Significant inhibition[4] |
| High-Fat Diet Induced Oxidative Stress (Mice) | Vitexin | 10 mg/kg | Reduction of oxidative stress and inflammation | Significant reduction[5] |
| Inflammatory Pain (Mice) | Vitexin | 1, 3, or 10 mg/kg | Reduction of inflammatory pain | Dose-dependent inhibition[6][7] |
| Myocardial Infarction (Rats) | Vitexin | 10, 20, 40 mg/kg (intraperitoneal) | Cardioprotection | Significant protection at 40 mg/kg[8] |
| Pharmacokinetics (Rats) | This compound | 20, 40, 60 mg/kg (intravenous) | Pharmacokinetic parameters | Dose-dependent pharmacokinetics[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of compounds like this compound.
In Vitro Experimental Protocols
1. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000 to 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Addition: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.
3. Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This assay determines the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) to induce NO production.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Griess Reaction: After incubation, collect the cell culture supernatant and mix it with Griess reagent.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, a stable product of NO.[11]
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Use rats or mice of a specific strain and weight.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses.
-
Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.[10]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12][13]
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
2. Xenograft Tumor Model in Mice for Anti-cancer Activity
This model is used to assess the ability of a compound to inhibit tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., human choriocarcinoma JEG-3 cells) into the flank of immunodeficient mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Treatment: Administer this compound to the mice at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).[3]
Signaling Pathways and Mechanisms of Action
Vitexin has been shown to exert its therapeutic effects by modulating various signaling pathways. While specific data for this compound is still emerging, it is likely to share similar mechanisms with its aglycone.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that vitexin can inhibit the JAK/STAT3 signaling pathway in glioblastoma cells, leading to reduced proliferation and induction of apoptosis.[15]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth, proliferation, and survival. Vitexin has been reported to suppress this pathway in various cancer cells, contributing to its anti-tumor effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound, from initial in vitro screening to in vivo validation.
Caption: General workflow for in vitro to in vivo drug efficacy testing.
Conclusion
The available evidence suggests that this compound and its aglycone, vitexin, exhibit promising therapeutic potential in in vitro and in vivo models. Both compounds have demonstrated antioxidant, anti-inflammatory, and anti-cancer activities. However, a direct and comprehensive correlation of the in vitro efficacy of this compound with its in vivo performance is not yet well-established due to a scarcity of specific data for the glycoside form.
The in vitro studies provide a strong rationale for the observed in vivo effects, primarily through the modulation of key signaling pathways like JAK/STAT and PI3K/Akt/mTOR. The provided experimental protocols offer a foundation for researchers to conduct further studies to bridge the existing data gap. Future research should focus on generating more specific quantitative data for this compound in various models to establish a clearer understanding of its therapeutic potential and to facilitate its translation into clinical applications.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin Inhibits Gastric Cancer Growth and Metastasis through HMGB1-mediated Inactivation of the PI3K/AKT/mTOR/HIF-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukm.my [ukm.my]
- 12. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purified vitexin compound 1 suppresses tumor growth and induces cell apoptosis in a mouse model of human choriocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Vitexin 4'-O-glucoside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Vitexin 4'-O-glucoside and its structural analogs. The structure-activity relationships are explored through a detailed analysis of their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data from various studies.
Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of Vitexin 4'-O-glucoside and its analogs. The data has been compiled from multiple sources to provide a comparative overview.
| Compound | Biological Activity | Assay | IC50 Value | Reference |
| Vitexin | Antioxidant | DPPH Radical Scavenging | 10.49 ± 0.11 µg/mL | [1] |
| Anti-inflammatory | Albumen Denaturation Inhibition | 54.2% inhibition at 500µg/ml | [2] | |
| Anti-inflammatory | Proteinase Inhibition | 57.8% inhibition at 500µg/ml | [2] | |
| Isovitexin | Anti-inflammatory | iNOS Assay | 48 µg/mL | [3] |
| Anti-inflammatory | NF-κB Assay | 18 µg/mL | [3] | |
| Vitexin (unspecified) | Antioxidant | DPPH Radical Scavenging | 70.20 µg/mL | [4] |
| Antioxidant | Nitric Oxide Scavenging | 83.15 µg/mL | [4] | |
| Vitexin trifolia | Antioxidant | DPPH Radical Scavenging | 81.72 µg/mL | [4] |
| Antioxidant | Nitric Oxide Scavenging | 92.78 µg/mL | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of Vitexin 4'-O-glucoside and its analogs.
2.1. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of the compounds is frequently determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compounds (Vitexin 4'-O-glucoside and its analogs) dissolved in a suitable solvent.
-
Methanol or other appropriate solvent.
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Add a specific volume of the test compound solution to a well of a microplate or a cuvette.
-
Add a specific volume of the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
-
2.2. In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used method to assess the acute anti-inflammatory activity of compounds.[6][7]
-
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[8]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Reagents and Equipment:
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard drug, and test compound groups (at various doses).
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar tissue of the right hind paw of each rat.[8]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][9]
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
-
2.3. In-Vitro Neuroprotective Activity: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.[10][11][12]
-
Principle: Hydrogen peroxide induces oxidative stress, leading to cell damage and apoptosis in the human neuroblastoma SH-SY5Y cell line. A neuroprotective compound will mitigate this damage and improve cell viability.[13]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Reagents and Equipment:
-
SH-SY5Y cells and appropriate cell culture medium.
-
Hydrogen peroxide (H₂O₂).
-
Test compounds (Vitexin 4'-O-glucoside and its analogs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for assessing cell viability.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).[13]
-
Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ to the cell culture medium and incubate for a further period (e.g., 24 hours).[13]
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of H₂O₂ compared to cells treated with H₂O₂ alone.
-
Signaling Pathway Diagrams
The biological activities of Vitexin 4'-O-glucoside and its analogs are often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the general experimental workflow and the NF-κB and JAK/STAT signaling pathways, which are known to be influenced by vitexin and related flavonoids.
Caption: General workflow for evaluating the biological activities of vitexin analogs.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of vitexin.
Caption: Overview of the JAK/STAT signaling pathway modulated by vitexin.
References
- 1. scielo.br [scielo.br]
- 2. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Polyphenol Contents and Antioxidant Activities between Ethanol Extracts of Vitex negundo and Vitex trifolia L. Leaves by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells | MDPI [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Biological Activity of Synthetic Vitexin 4'-O-glucoside and Natural Vitexin Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of synthetic Vitexin 4'-O-glucoside and natural extracts containing vitexin. While direct comparative studies are limited, this document collates available quantitative and qualitative data to offer insights into their potential therapeutic applications. The information is presented to aid in research and development decisions, highlighting both the known activities and the existing knowledge gaps.
Introduction
Vitexin, a C-glycosylflavone of apigenin, is a well-studied natural compound found in various plants, including passionflower, bamboo, and hawthorn. It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Vitexin 4'-O-glucoside is a derivative of vitexin where a glucose molecule is attached at the 4'-position. The synthetic availability of this glucoside offers a standardized alternative to complex natural extracts. This guide aims to compare the biological activities of this synthetic compound with those of natural vitexin-containing extracts.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of vitexin, natural extracts containing vitexin, and vitexin-4'-O-glucoside. It is crucial to note that the data for the synthetic glucoside and the natural counterparts are often from different studies, employing varied experimental conditions. Therefore, direct comparisons of potency should be made with caution.
Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Citation |
| Vitexin | U251 (Glioblastoma) | CCK-8 | 108.8 µM | [1] |
| Vitexin | MCF-7 (Breast Cancer) | MTT | 98.5 µg/mL | [1] |
| Vitexin | MDA-MB-231 (Breast Cancer) | MTT | 65.8 µg/mL | [1] |
| Vitexin | U937 (Leukemia) | MTT | 22.5 µM (24h) | [2] |
| Vitexin | K-562 (Leukemia) | MTT | 65.7 µM | [2] |
| Vitexin | Hep-2 (Laryngeal Carcinoma) | MTT | 10 µM | [3] |
| Vitexin Lignans (VB1) | MCF-7, ZR-75-1, MDA-MB-231, COC1 | Cytotoxicity | 0.39 - 3.2 µmol/L | [4] |
| Vitex trifolia (Ethyl Acetate Extract) | T47D (Breast Cancer) | MTT | 75.23 ppm | |
| Vitex trifolia (Ethyl Acetate Extract) | MCF-7 (Breast Cancer) | MTT | 88.89 ppm | |
| Vitex negundo (Aqueous Extract) | Multiple Cancer Cell Lines | MTT | IC₅₀ values reported | [5] |
| Vitexin 4'-O-glucoside | hADSCs | Cytotoxicity | No cytotoxic effect up to 480 µM | [6] |
Note: Direct comparison is challenging due to variations in cell lines, assay methods, and units of concentration.
Antioxidant Activity
| Compound/Extract | Assay | IC₅₀ Value / Activity | Citation |
| Vitexin | DPPH | ~60% inhibition at 100 µg/mL | [7] |
| Vitexin | Superoxide radical scavenging | ~70% inhibition at 100 µg/mL | [7] |
| Vitexin | OOH radical scavenging | Apparent rate constant: 1.45 × 10³ M⁻¹ s⁻¹ | [8] |
| Vitex agnus-castus Leaf Extract (Methanol) | DPPH | 0.449 ± 0.001 mg/mL | [9] |
| Vitex agnus-castus Fruit Extract (Methanol) | DPPH | 0.612 ± 0.004 mg/mL | [9] |
| Vitex negundo Leaf Extract (Ethanol) | DPPH | IC₅₀ of 66.08 µg/ml | |
| Vitexin 4'-O-glucoside | tert-butyl hydroperoxide-induced damage | Protective effect at 16 to 128 µM | [4] |
| Vitexin 4'-O-glucoside | General | Scavenges free radicals | [2] |
Note: Different antioxidant assays measure different aspects of antioxidant capacity, making direct comparisons of IC₅₀ values complex.
Anti-inflammatory Activity
| Compound/Extract | Assay/Model | Effect | Citation |
| Vitexin | Albumen denaturation | 54.2% inhibition | [10] |
| Vitexin | Proteinase inhibition | 57.8% inhibition | [10] |
| Vitexin | Carrageenan-induced paw edema (10 mg/kg) | Reduction in inflammation | [10] |
| Vitexin | LPS-induced cytokine release | Downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [11] |
| Vitexin 4'-O-glucoside | General | Suppresses pro-inflammatory cytokines | [2] |
Note: In vivo and in vitro assays provide different but complementary information on anti-inflammatory potential.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (synthetic Vitexin 4'-O-glucoside or natural extract) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
-
Sample Preparation: Prepare different concentrations of the test compound (synthetic Vitexin 4'-O-glucoside or natural extract) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound (synthetic Vitexin 4'-O-glucoside or natural extract) or a vehicle control orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
General Experimental Workflow
Caption: General workflow for comparing the bioactivity of synthetic vs. natural compounds.
Key Signaling Pathways Modulated by Vitexin
Caption: Key signaling pathways modulated by vitexin.
Conclusion
The available data suggests that both vitexin, as found in natural extracts, and its synthetic glucoside derivative possess significant biological activities. Vitexin has demonstrated potent anticancer, antioxidant, and anti-inflammatory effects in a variety of preclinical models. While quantitative data for synthetic Vitexin 4'-O-glucoside is less abundant, preliminary studies indicate it shares similar protective activities, particularly in mitigating oxidative stress and inflammation.
The addition of a glucoside moiety can influence the pharmacokinetic properties of a compound, potentially affecting its absorption, distribution, metabolism, and excretion. This could lead to differences in in vivo efficacy compared to the aglycone form, vitexin.
For researchers and drug development professionals, the choice between a synthetic compound and a natural extract involves a trade-off between the high standardization and purity of a synthetic molecule and the potential synergistic effects of multiple components within a natural extract. Further head-to-head comparative studies are essential to definitively elucidate the relative potency and therapeutic potential of synthetic Vitexin 4'-O-glucoside versus natural vitexin extracts. This would enable more informed decisions in the development of new therapeutic agents based on this promising scaffold.
References
- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Purified Vitexin and Iso-Vitexin from Mung Bean Seed Coat on Antihyperglycemic Activity and Gut Microbiota in Overweight Individuals’ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vitexin 4'-glucoside: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Vitexin 4'-glucoside, a flavonoid glycoside utilized in various research and development applications, including antioxidant and anti-inflammatory studies.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.
This compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[3] However, it is imperative to handle and dispose of all laboratory chemicals with caution. The following procedures are based on general best practices for laboratory chemical waste management and information from available safety data sheets.
I. Core Principles of Chemical Waste Management
Before initiating any experimental work, it is crucial to have a waste disposal plan in place. The primary strategy for managing laboratory waste involves a hierarchy of practices designed to maximize safety and minimize environmental impact:
-
Source Reduction and Pollution Prevention: The most effective way to manage waste is to minimize its generation. This can be achieved by ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate purchases, and reducing the scale of experiments whenever feasible.[4]
-
Reuse or Redistribution: If you have surplus, unopened this compound, consider sharing it with other research groups within your institution.
-
Treatment and Recycling: While less common for this type of compound, exploring institutional recycling programs for chemical containers is encouraged.
-
Proper Disposal: When disposal is necessary, it must be done in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Hand Protection: Protective gloves.[5]
-
Eye Protection: Safety glasses or chemical goggles, especially if there is a risk of splashing.[5]
-
Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.[5]
-
Respiratory Protection: In cases of dust formation, a dust respirator is recommended.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including unused or expired compound and contaminated items (e.g., weighing paper, gloves, paper towels), in a designated, compatible, and properly sealed waste container.[5][6]
-
Do not mix this compound waste with incompatible chemicals. While Vitexin itself is not highly reactive, it's a general best practice to segregate waste streams.[6][7] For instance, keep it separate from strong oxidizing agents.[8]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated liquid waste container.
-
Drain disposal is not recommended. Hazardous chemicals should never be poured down the drain.[4] Specifically for this compound, the safety data sheet advises against letting the product enter drains.[5]
-
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[4]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][7]
-
Keep waste containers securely closed except when adding waste.[4][6]
-
Ensure containers are in good condition and made of a material compatible with the waste. Plastic is often preferred.[4]
-
4. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed by standard practices.[6]
-
For non-acutely hazardous waste, this typically means no more than 1 inch of residue remains or 3% by weight for smaller containers.[6]
-
It is good practice to rinse the "empty" container with a suitable solvent (e.g., water or a detergent solution) if it is to be recycled or disposed of as regular trash.[6] The rinsate should be collected and disposed of as chemical waste.[6]
-
Deface or remove the original label from the empty container before its final disposal to prevent confusion.[6]
5. Spill Cleanup and Decontamination:
-
In the event of a spill, avoid dust formation.[5]
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[5]
-
Decontaminate the spill site. A 10% caustic solution has been suggested for decontamination, followed by ventilating the area.[5]
6. Arranging for Waste Pickup:
-
Once your waste container is full or has been in storage for the maximum allowable time (check your institution's policy, often up to 12 months for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[4][7]
-
Do not move the waste to another room for storage; it must be collected from the SAA where it was generated.[4]
III. Quantitative Data and Safety Summary
The following table summarizes key information for this compound based on available data.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 4'-O-Glucosylvitexin | [9] |
| CAS Number | 178468-00-3 | [3] |
| Hazard Classification | Not classified as hazardous under GHS/Regulation (EC) No 1272/2008. | [3][5] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment, but may be harmful. Do not let product enter drains. | [5] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Dust respirator if dust is generated. | [5] |
| Spill Cleanup | Sweep up, place in a suitable container for disposal. Decontaminate site with 10% caustic solution. | [5] |
| Disposal Method | Collect in a labeled waste container. Contact institutional EH&S for pickup. Do not dispose of down the drain. | [5] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, irritating and toxic fumes. | [5] |
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glycodepot.com [glycodepot.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. chemfaces.com [chemfaces.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. carlroth.com [carlroth.com]
- 9. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Vitexin 4'-glucoside
Essential Safety and Handling Guide for Vitexin 4'-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Quantitative Safety Data
Comprehensive toxicological data for this compound is limited. The following table summarizes the available information. The absence of specific data necessitates handling the compound with care, assuming it may be hazardous.
| Parameter | Value | Source/Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1][2] |
| Skin Corrosion/Irritation | Not classified as an irritant, but good hygiene and gloves are recommended.[3] | [3] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant, though direct contact may cause transient discomfort.[3] | [3] |
| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser.[1] | [1] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic.[1] | [1] |
| Carcinogenicity | Shall not be classified as carcinogenic.[1] | [1] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[1] | [1] |
| Occupational Exposure Limits (e.g., TLV, PEL) | No data available. Airborne concentrations should be kept as low as practically possible.[2][3][4] | [2][3][4] |
Operational Plan: Safe Handling of this compound
This step-by-step guide outlines the procedure for safely handling this compound, from preparation to use in experiments.
1. Risk Assessment and Preparation:
-
Before handling, conduct a thorough risk assessment for your specific experiment.
-
Ensure all necessary personal protective equipment (PPE) is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Wear nitrile rubber gloves.[1] Inspect gloves for any damage before use.
-
Respiratory Protection: For handling the powder and when dust may be generated, use a dust respirator or work within a certified chemical fume hood.[5]
-
Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[5]
3. Handling and Weighing:
-
All handling of powdered this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[6]
-
Use a dedicated spatula and weighing vessel.
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Close the container tightly after use.
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood, especially when using volatile solvents like DMSO or ethanol.[6]
-
Add the solvent to the weighed powder slowly to avoid splashing.
5. Storage:
-
Store this compound in a tightly sealed container.[2]
-
For short-term storage, keep at -20°C. For long-term storage, -80°C is recommended.[6][7]
-
Protect the compound from light and air by using amber vials or wrapping containers in foil.[6]
6. General Hygiene:
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Avoid all personal contact, including inhalation and skin contact.[3]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste (Unused Compound, Contaminated PPE):
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Contaminated PPE: Gloves, paper towels, and other disposable items lightly contaminated should be placed in a designated hazardous waste container.[8]
-
Do not mix with other waste streams.
2. Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
The label must clearly state "Hazardous Waste," the chemical name, the solvent(s) used, and the approximate concentration.
-
Do not dispose of this compound solutions down the drain.[8]
3. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Decontaminate the spill area with a suitable cleaning agent.[5]
-
For larger spills, follow your institution's emergency procedures.
4. Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Relationship: Disposal Pathway
Caption: Disposal pathway for this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. Vitexin - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. chemfaces.com [chemfaces.com]
- 6. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
